(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3aR,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZIWBWEHFZIMT-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2[C@@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877212-98-1 | |
| Record name | rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Potential of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole, identified by the CAS number 1353644-77-5, is a bicyclic diamine that has garnered interest as a versatile building block in the field of medicinal chemistry. Its rigid, stereochemically defined structure makes it an attractive scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, potential applications, and the synthesis of related structures.
Chemical and Physical Properties
This compound is a derivative of pyrrolidine. The stereochemistry of the molecule is crucial for its application in the development of targeted therapies.[1][2] While extensive experimental data is not publicly available, predicted properties provide some insight into its characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | [3] |
| Molecular Weight | 126.20 g/mol | [3] |
| Boiling Point (Predicted) | 161.5 ± 8.0 °C | [1] |
| Density (Predicted) | 0.970 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 11.04 ± 0.20 | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis and Chemical Reactions
Detailed experimental protocols for the synthesis of this compound are not readily found in publicly accessible literature, suggesting that its preparation may be part of proprietary drug discovery programs. However, general methods for the synthesis of pyrrole and its derivatives are well-established. Common synthetic routes include the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
The N-methylation of the hexahydropyrrolo[3,4-b]pyrrole core is a key synthetic step. A general workflow for such a transformation is outlined below.
Figure 1: Generalized workflow for the N-methylation of a hexahydropyrrolo[3,4-b]pyrrole scaffold.
Applications in Drug Discovery
The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules.[1] Its rigid bicyclic structure is valuable in medicinal chemistry for several reasons:
-
Mimicking Peptide Motifs: The defined spatial arrangement of its nitrogen atoms can mimic the turns and folds of peptides, allowing for the design of small molecule mimetics that can interact with protein targets.[2]
-
Metabolic Stability: The saturated heterocyclic system can enhance the metabolic stability of a drug candidate, leading to improved pharmacokinetic properties.[2]
-
Receptor Selectivity: The conformational rigidity of the scaffold can help in achieving higher selectivity for a specific receptor subtype, reducing off-target effects.[2]
This compound is particularly noted for its use in the development of agents targeting neurological disorders.[2] The ability of small molecules containing this scaffold to potentially cross the blood-brain barrier makes them suitable for targeting central nervous system pathologies.[2]
While specific drug candidates synthesized from this intermediate are not publicly disclosed, the broader class of pyrrole-containing compounds has shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Activity of Related Pyrrole Derivatives
Although quantitative biological data for compounds directly derived from this compound is not available in the searched literature, studies on other pyrrole derivatives highlight the therapeutic potential of this chemical class. For instance, various substituted pyrroles have been investigated for their activity against a range of biological targets.
The general process of utilizing a chemical intermediate like this compound in a drug discovery program is depicted in the following logical workflow.
Figure 2: A logical workflow illustrating the role of a core scaffold in a typical drug discovery pipeline.
Conclusion
This compound represents a valuable, stereochemically defined building block for the synthesis of complex molecular architectures with potential therapeutic applications. While detailed public data on its synthesis and direct use in drug development is limited, its structural features suggest significant potential for the creation of novel drugs, particularly for neurological disorders. Further research and disclosure of experimental data will be crucial to fully unlock the therapeutic possibilities of this intriguing molecule.
References
An In-depth Technical Guide to the Physicochemical Properties of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is a bicyclic diamine that serves as a valuable building block in medicinal chemistry and pharmaceutical development.[1] Its rigid, stereochemically defined structure makes it an attractive scaffold for the synthesis of novel bioactive molecules, particularly those targeting the central nervous system.[2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for these characterization processes.
Due to its primary application as a synthetic intermediate, extensive publicly available experimental data on the physicochemical properties of this compound is limited. This guide distinguishes between computationally predicted data and the absence of experimentally verified values, offering standardized methodologies for researchers to obtain empirical data.
Core Physicochemical Properties
The following tables summarize the available identifying and physicochemical data for this compound. It is critical to note that much of the quantitative data is predicted and has not been experimentally confirmed in published literature.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1353644-77-5[3][4] |
| Molecular Formula | C₇H₁₄N₂[1][3] |
| Molecular Weight | 126.20 g/mol [1][3] |
| Canonical SMILES | CN1CC2CNCC2C1 |
| InChIKey | PFZIWBWEHFZIMT-RQJHMYQMSA-N[3] |
Table 2: Physicochemical Data
| Property | Value | Data Type |
| Appearance | Colorless to yellow liquid | Experimental |
| Melting Point | N/A | - |
| Boiling Point | 161.5 ± 8.0 °C | Predicted[1] |
| Density | 0.970 ± 0.06 g/cm³ | Predicted[1] |
| Solubility | N/A | - |
| pKa | 11.04 ± 0.20 | Predicted[1] |
| logP (Octanol/Water Partition Coefficient) | N/A | - |
Experimental Protocols
The following sections provide detailed, standardized protocols for the experimental determination of the key physicochemical properties of liquid amines like this compound.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes.[5]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro method, this point is identified when a heated liquid, after a continuous stream of bubbles has been observed, is drawn back into a capillary tube upon cooling.[5][6]
Apparatus:
-
Thiele tube or similar heating block[5]
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Mineral oil or other suitable heating fluid
Procedure:
-
Add a small amount (a few milliliters) of the liquid sample into the small test tube.
-
Place the capillary tube, with its open end downwards, into the test tube containing the sample.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with mineral oil.[5]
-
Gently heat the side arm of the Thiele tube.[6]
-
Observe the capillary tube. A slow stream of bubbles will first emerge as the air expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed exiting the capillary tube.[6][7]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[5][6]
Determination of Solubility
A qualitative assessment of solubility in various solvents can provide significant insight into the polarity and functional groups of a compound.[8][9]
Principle: The principle of "like dissolves like" governs solubility. Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. For amines, solubility in acidic solutions is indicative of their basic nature.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer or stirring rods
Solvents:
-
Water (deionized)
-
5% Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH)
-
Organic solvents (e.g., diethyl ether, hexane)
Procedure:
-
To a small test tube, add approximately 0.1 mL of this compound.
-
Add 2 mL of the chosen solvent to the test tube.
-
Agitate the mixture thoroughly for 1-2 minutes.
-
Observe if the compound dissolves completely, is partially soluble, or is insoluble.
-
Record the observations for each solvent.
-
For amines, solubility in 5% HCl is a key indicator of its basicity, as it forms a water-soluble ammonium salt.[9]
Determination of pKa by Potentiometric Titration
This is a highly accurate method for determining the acid dissociation constant of a substance.[10][11][12]
Principle: The pKa is the pH at which a functional group is half-protonated and half-deprotonated. By titrating a solution of the amine with a strong acid or base and monitoring the pH, a titration curve is generated. The inflection point of this curve corresponds to the pKa.[10][11]
Apparatus:
-
Calibrated pH meter and electrode
-
Burette
-
Beaker or titration vessel
-
Magnetic stirrer and stir bar
Reagents:
-
A precisely weighed sample of this compound
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
High-purity water (deionized and degassed)
-
Inert gas (e.g., nitrogen or argon) for purging
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of water to create a solution of known concentration (e.g., 1 mM).[11][12]
-
Place the solution in the titration vessel and begin gentle stirring.
-
If necessary, purge the solution with an inert gas to remove dissolved carbon dioxide.[11]
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized acid titrant in small, precise increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[11]
-
Continue the titration well past the expected equivalence point.
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point.[10]
Determination of logP (Octanol/Water Partition Coefficient)
The shake-flask method is a traditional and reliable way to determine the logP of a compound.[13]
Principle: The logP is a measure of a compound's lipophilicity. It is the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.[14]
Apparatus:
-
Separatory funnel or vials with screw caps
-
Mechanical shaker
-
Centrifuge (optional)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-MS)
Reagents:
-
n-Octanol (pre-saturated with water)
-
Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol
-
The compound to be tested
Procedure:
-
Prepare pre-saturated solvents by mixing n-octanol and water/buffer, shaking vigorously, and allowing the phases to separate.
-
Dissolve a known amount of this compound in one of the phases.
-
Add a known volume of this solution to a separatory funnel or vial, followed by a known volume of the other pre-saturated phase.
-
Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).[15]
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully sample each phase.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique.[15]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.[14]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel or uncharacterized chemical compound.
Caption: Workflow for Physicochemical Property Determination.
Conclusion
This compound is a key synthetic intermediate with a defined stereochemistry that is advantageous for drug discovery. While comprehensive experimental data on its physicochemical properties are not widely published, this guide provides the available predicted values and, more importantly, detailed and actionable experimental protocols for their determination. By following these standardized methods, researchers can generate the necessary empirical data to support their drug development and chemical synthesis endeavors. The provided workflow offers a logical framework for the systematic characterization of this and other novel chemical entities.
References
- 1. Cas 1353644-77-5,this compound | lookchem [lookchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 1353644-77-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. This compound | 1353644-77-5 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. acdlabs.com [acdlabs.com]
- 15. agilent.com [agilent.com]
An In-depth Technical Guide to the Synthesis of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is a chiral bicyclic diamine that serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its rigid, stereochemically defined structure makes it a valuable scaffold in medicinal chemistry, particularly for developing therapeutics targeting neurological disorders.[2] This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this specific stereoisomer, focusing on a logical, multi-step approach due to the absence of a direct, one-pot synthesis in publicly available literature. The synthesis is conceptually divided into two main stages: the stereoselective synthesis of the core (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole scaffold and the subsequent selective N-methylation. This guide details the experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic workflow.
Introduction
The hexahydropyrrolo[3,4-b]pyrrole core, a 1,5-diazabicyclo[3.3.0]octane system, is a recurring motif in a variety of natural products and synthetic compounds with significant biological activity. The specific stereoisomer, this compound, with its defined cis-fused ring system and a methyl group on one of the nitrogen atoms, presents a unique three-dimensional structure that is attractive for designing ligands with high receptor affinity and selectivity.[2] Its applications as a pharmaceutical intermediate underscore the need for a reliable and well-documented synthetic route.[1][2]
This guide addresses the challenge of synthesizing this target molecule by proposing a robust pathway involving the creation of the unmethylated bicyclic core followed by a controlled methylation step.
Retrosynthetic Analysis and Strategy
A direct synthesis of this compound is not readily found in the literature. Therefore, a more practical approach involves a retrosynthetic disconnection to the unmethylated precursor, (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole. This precursor can then be selectively methylated.
The synthesis of the (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole core can be envisioned through the diastereoselective reduction of a suitable bicyclic precursor, such as a pyrrolo[3,4-b]pyrrole-dione. This dione can, in turn, be assembled from chiral starting materials to establish the desired absolute stereochemistry.
The overall synthetic workflow can be visualized as follows:
References
An In-Depth Technical Guide to (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole: Molecular Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is a rigid bicyclic diamine that has garnered interest in medicinal chemistry and pharmaceutical development. Its distinct stereochemistry and structural characteristics make it a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological applications of this compound, with a focus on its role as a key intermediate in the development of drugs for neurological disorders.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 1353644-77-5, possesses a cis-fused bicyclic ring system. The stereochemical designators (3aR,6aR) define the specific spatial arrangement of the atoms at the bridgehead carbons, resulting in a conformationally constrained structure. This rigidity is a key feature, as it can enhance binding selectivity to biological targets.[1][2]
The fundamental properties of this molecule are summarized in the table below. It is important to note that while some experimental data is available, certain physical properties like boiling and melting points are often predicted values from computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | [3][4] |
| Molecular Weight | 126.20 g/mol | [3][4] |
| CAS Number | 1353644-77-5 | [4][5] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point (Predicted) | 161.5 ± 8.0 °C | [5] |
| Density (Predicted) | 0.970 ± 0.06 g/cm³ | [5] |
| Purity | ≥95% (commercially available) | [6] |
Synthesis and Characterization
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols:
Detailed experimental protocols for the synthesis of similar pyrroloisoquinoline and pyrroloquinoline scaffolds have been described and can be adapted. For instance, a common procedure involves the reaction of a suitable precursor with sarcosine in a solvent like DMF at elevated temperatures to facilitate the key cycloaddition step.[1] Subsequent purification is typically achieved through column chromatography.
Characterization:
The structural confirmation of this compound relies on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: While specific spectral data for this compound is not publicly available, the proton NMR spectrum is expected to show characteristic signals for the methyl group and the protons on the bicyclic core. The cis-fusion would influence the coupling constants between the bridgehead protons.
-
¹³C-NMR: The carbon spectrum would confirm the presence of the seven carbon atoms in their respective chemical environments.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (126.20 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the pyrrolidine rings.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H and C-N stretching and bending vibrations.[3]
Biological Relevance and Potential Applications
This compound and its derivatives are of significant interest in drug discovery, primarily for their potential to modulate the activity of neuronal nicotinic acetylcholine receptors (nAChRs).[1][8] These ligand-gated ion channels are implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[8][9]
The rigid structure of the hexahydropyrrolo[3,4-b]pyrrole scaffold allows it to mimic the conformation of natural ligands, potentially leading to high-affinity and selective binding to nAChR subtypes, such as α7 and α4β2.[1][8][10]
Potential Therapeutic Targets and Signaling Pathways:
Derivatives of the hexahydropyrrolo[3,4-b]pyrrole core have been investigated as modulators of nAChRs. The binding of these ligands can influence downstream signaling cascades that are crucial for neuronal function and survival.
Caption: Potential signaling pathway modulated by hexahydropyrrolo[3,4-b]pyrrole derivatives targeting nAChRs.
Experimental Protocols for Biological Evaluation:
The biological activity of compounds derived from this scaffold can be assessed using a variety of in vitro and in vivo assays:
-
Receptor Binding Assays: To determine the binding affinity of the compounds for different nAChR subtypes. This is often done using radioligand binding assays with cell membranes expressing the receptor of interest.
-
Functional Assays: To evaluate whether the compounds act as agonists, antagonists, or allosteric modulators of nAChRs. This can be measured using techniques like patch-clamp electrophysiology or calcium imaging in cell lines expressing the target receptors.
-
In Vivo Models of Neurological Disorders: To assess the therapeutic potential of the compounds in animal models of diseases like Alzheimer's or Parkinson's. Behavioral tests and neurochemical analyses are used to evaluate the effects on cognitive function and neurodegeneration.[11][12]
Conclusion
This compound is a synthetically valuable building block with significant potential in the development of novel therapeutics for neurological disorders. Its rigid, stereochemically defined structure provides a solid foundation for the design of selective ligands for challenging targets like nAChRs. Further research into the synthesis, characterization, and biological evaluation of derivatives of this scaffold is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the unique properties of this promising molecule.
References
- 1. 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound [myskinrecipes.com]
- 4. 1353644-77-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. Cas 1353644-77-5,this compound | lookchem [lookchem.com]
- 6. labcompare.com [labcompare.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. | Semantic Scholar [semanticscholar.org]
- 9. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrroles as Nicotinic Acetylcholine Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Hexahydropyrrolo[2,3- b]indole Compounds as Potential Therapeutics for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for the bicyclic amine, (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole. This compound, with the chemical formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol , is a valuable building block in medicinal chemistry and organic synthesis.[1][2][3] Its rigid, stereochemically defined structure makes it a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[3] A thorough understanding of its spectroscopic properties is paramount for its synthesis, quality control, and application in drug development.
This guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this molecule. We will explore the expected spectral features based on its unique architecture and provide field-proven methodologies for data acquisition.
Molecular Structure and Predicted Spectral Overview
The structure of this compound, with its fused five-membered rings and a tertiary amine, dictates its characteristic spectral signature. The cis-fusion of the two pyrrolidine rings results in a V-shaped conformation, influencing the chemical environment of each proton and carbon atom.
(Image of the chemical structure of this compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information regarding the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
Theoretical Insights: The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons in the bicyclic system. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms and the rigid conformational structure. Protons on carbons adjacent to nitrogen will appear further downfield. The coupling patterns (multiplicity) will reveal the number of neighboring protons, aiding in the assignment of each signal.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.8 - 3.2 | Multiplet | 2H | Protons at bridgehead (C3a, C6a) |
| ~ 2.5 - 2.8 | Multiplet | 4H | CH₂ groups adjacent to N1 |
| ~ 2.3 | Singlet | 3H | N-CH₃ |
| ~ 1.8 - 2.2 | Multiplet | 4H | Remaining CH₂ protons |
| ~ 1.5 | Broad Singlet | 1H | N-H |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Theoretical Insights: The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, as they are all in unique chemical environments. The chemical shifts of the carbons will be influenced by their hybridization and proximity to the electronegative nitrogen atoms. Carbons directly bonded to nitrogen will be shifted downfield.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 60 - 70 | Bridgehead carbons (C3a, C6a) |
| ~ 50 - 60 | CH₂ carbons adjacent to N1 |
| ~ 40 - 50 | N-CH₃ |
| ~ 25 - 35 | Other CH₂ carbons |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for acquiring NMR spectral data.
Detailed Steps:
-
Sample Preparation: a. Accurately weigh 10-20 mg of this compound. b. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[4] c. Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire the ¹H NMR spectrum using standard pulse sequences. e. Acquire the ¹³C NMR spectrum, often requiring a larger number of scans for adequate signal-to-noise.
-
Data Processing: a. Apply Fourier transformation to the raw Free Induction Decay (FID) data. b. Perform phase correction and baseline correction on the resulting spectra. c. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). d. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities. e. Identify the chemical shifts of the signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Theoretical Insights: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the C-H, N-H, and C-N bonds. The presence of a secondary amine (N-H) should give a characteristic absorption band.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, broad | N-H stretch (secondary amine) |
| 2850 - 3000 | Strong | C-H stretch (aliphatic) |
| 1450 - 1470 | Medium | CH₂ bend |
| 1000 - 1250 | Medium to Strong | C-N stretch |
Note: These are predicted values and may vary depending on the sampling method.
Experimental Protocol for IR Data Acquisition (Neat Liquid)
Caption: Workflow for acquiring IR spectral data of a neat liquid.
Detailed Steps:
-
Sample Preparation: a. Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. b. Apply one to two drops of the neat liquid this compound onto the surface of one plate.[5] c. Carefully place the second plate on top, spreading the liquid into a thin, uniform film.[5]
-
Data Acquisition: a. Place the assembled salt plates into the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum to account for atmospheric CO₂ and water vapor. c. Acquire the spectrum of the sample.
-
Data Analysis: a. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Theoretical Insights: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a hard ionization technique like Electron Ionization (EI), the molecule will fragment in a predictable manner, offering clues about its structure.[6][7] The molecular ion peak (M⁺) should be observed at m/z 126. Subsequent fragmentation is likely to involve the loss of the methyl group or cleavage of the bicyclic ring system.
Predicted Mass Spectrum Data (Electron Ionization):
| m/z | Relative Intensity | Assignment |
| 126 | Moderate | [M]⁺ (Molecular Ion) |
| 111 | High | [M - CH₃]⁺ |
| Other significant fragments | Variable | Resulting from ring cleavage |
Note: The fragmentation pattern can be complex and is highly dependent on the ionization energy.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Caption: Workflow for acquiring Electron Ionization Mass Spectrometry data.
Detailed Steps:
-
Sample Introduction: a. The sample can be introduced directly into the ion source via a heated probe or, for more volatile compounds, through a gas chromatograph (GC-MS).
-
Ionization: a. In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[7] b. This causes the ejection of an electron from the molecule, forming a radical cation, the molecular ion ([M]⁺).
-
Mass Analysis and Detection: a. The positively charged ions are accelerated into the mass analyzer. b. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio. c. A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a complete picture of its molecular structure. The predicted spectral data and the detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this important heterocyclic compound. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data, which is critical for scientific integrity and the advancement of drug discovery and development.
References
- 1. healthchems.lookchem.com [healthchems.lookchem.com]
- 2. 1353644-77-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. This compound [myskinrecipes.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
The Genesis and Evolution of Pyrrolo[3,4-b]pyrrole Derivatives: A Technical Guide for Researchers
An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Landscape of a Privileged Heterocyclic Scaffold
Introduction
The pyrrolo[3,4-b]pyrrole core, a fused bicyclic heteroaromatic system, has emerged as a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural features have led to the development of a diverse array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and history of pyrrolo[3,4-b]pyrrole derivatives, detailing key synthetic milestones, experimental protocols, and their applications in drug discovery, with a particular focus on their anticancer properties.
Historical Perspective and Key Discoveries
While the parent pyrrole ring has been a cornerstone of heterocyclic chemistry for over a century, the exploration of the fused pyrrolo[3,4-b]pyrrole system is a more recent endeavor. A pivotal moment in the history of this class of compounds was the first reported synthesis of a fused pyrrolo[3,4-b] system in 1978 by Khan and de Brito Morley. They successfully synthesized substituted pyrrolo[3,4-b]coumarins through a Fischer indolization of in-situ prepared coumarin-3-hydrazine hydrochloride with various carbonyl compounds, achieving yields between 33% and 51%.[1] This work laid the foundation for the construction of more complex molecules based on this heterocyclic core.
In the ensuing decades, research has expanded to include a variety of derivatives, including those fused with pyridine and quinoline rings, as well as polyhydrogenated analogues. The development of modern synthetic techniques, such as multi-component reactions (MCRs) and domino reactions, has significantly accelerated the discovery of novel pyrrolo[3,4-b]pyrrole derivatives with diverse functionalities and potential therapeutic applications.
Synthetic Methodologies
The construction of the pyrrolo[3,4-b]pyrrole scaffold and its derivatives can be broadly categorized into several key strategies, including the formation of one pyrrole ring onto a pre-existing pyrrole or the convergent synthesis from acyclic precursors.
Domino Reactions for Polyhydrogenated Pyrrolo[3,4-b]pyrroles
A notable advancement in the synthesis of saturated pyrrolo[3,4-b]pyrrole systems is the use of domino reactions. One such approach involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This Hantzsch-type domino process is highly chemo- and stereoselective, proceeding through an initial nucleophilic C-addition or substitution followed by an intramolecular nucleophilic addition.
Multi-Component Reactions for Pyrrolo[3,4-b]pyridin-5-ones
Multi-component reactions have proven to be a powerful tool for the efficient synthesis of complex molecules in a single step. The Ugi-Zhu three-component reaction (UZ-3CR) coupled with a cascade process (N-acylation/aza Diels-Alder cycloaddition/decarboxylation/dehydration) is a prominent method for constructing the pyrrolo[3,4-b]pyridin-5-one core. This one-pot synthesis demonstrates high atom economy and allows for the introduction of diverse substituents.
Synthesis of Fused Pyrrolo[3,4-b]quinolines
The synthesis of pyrrolo[3,4-b]quinolines can be achieved through a three-component reaction of a β-enamino imide, an aromatic aldehyde, and a cyclic diketone like dimedone or cyclohexane-1,3-dione. This method provides a straightforward route to these functionalized derivatives.
Key Experimental Protocols
General Procedure for the Ugi-Zhu/Aza Diels-Alder Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
To a solution of the aldehyde (1.0 equiv) and amine (1.0 equiv) in toluene, ytterbium triflate (Yb(OTf)₃, 10 mol%) is added, and the mixture is stirred at room temperature for 30 minutes. The corresponding isocyanide (1.0 equiv) is then added, and the reaction is heated under microwave irradiation. After cooling, maleic anhydride (1.2 equiv) is added, and the mixture is heated again. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired pyrrolo[3,4-b]pyridin-5-one.
Domino Synthesis of Hexahydropyrrolo[3,4-b]pyrroles
A mixture of the 3-bromopyrrole-2,5-dione (1.0 equiv) and the aminocrotonic acid ester (1.1 equiv) in a suitable solvent such as ethanol is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield the polyhydrogenated pyrrolo[3,4-b]pyrrole.
Therapeutic Applications and Mechanisms of Action
Derivatives of the pyrrolo[3,4-b]pyrrole core have demonstrated significant potential in various therapeutic areas, most notably in oncology.
Anticancer Activity
Several classes of pyrrolo[3,4-b]pyrrole derivatives have exhibited potent anticancer activity through various mechanisms of action.
Table 1: Anticancer Activity of Selected Pyrrolo[3,4-b]pyrrole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ / CC₅₀ (µM) | Mechanism of Action |
| Pyrrolo[3,4-b]pyridin-5-ones | HeLa, SiHa, CaSki | ~5-20 | Tubulin Polymerization Inhibition |
| 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones | Various cancer cell lines | Not specified | Not fully elucidated |
| 3-Aroyl-1-arylpyrroles | Medulloblastoma (D283) | nanomolar range | Tubulin Polymerization Inhibition, Hedgehog Signaling Inhibition |
Inhibition of Tubulin Polymerization
A significant mechanism of anticancer activity for some pyrrolo[3,4-b]pyrrole derivatives is the inhibition of tubulin polymerization. These compounds can bind to tubulin, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. The binding site for some of these derivatives has been suggested to be the colchicine-binding site on tubulin.
Interference with Signaling Pathways
Hedgehog Signaling Pathway: Certain 3-aroyl-1-arylpyrroles, a class related to the pyrrolo[3,4-b]pyrrole core, have been shown to inhibit the Hedgehog signaling pathway. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers, including medulloblastoma. These compounds have been observed to reduce the activity of the Gli transcription factors, which are downstream effectors of the Hedgehog pathway.
EGFR and VEGFR Signaling: Although less explored for the specific pyrrolo[3,4-b]pyrrole core, related pyrrole derivatives are known to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. These receptors are key regulators of cell proliferation and angiogenesis, respectively, and their inhibition is a well-established anticancer strategy. It is plausible that appropriately functionalized pyrrolo[3,4-b]pyrrole derivatives could also target these pathways.
Antileishmanial Activity
Recent studies have highlighted the potential of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as antileishmanial agents. Some of these compounds have shown promising in vitro activity against Leishmania species.
Table 2: Antileishmanial Activity of a Pyrrolo[3,4-b]quinolin-1-one Derivative
| Compound | CC₅₀ (µM) | Anti-amastigote IC₅₀ (µM) |
| 5m | 65.11 | 8.36 |
Conclusion and Future Directions
The pyrrolo[3,4-b]pyrrole scaffold has proven to be a versatile and valuable core for the development of novel therapeutic agents. Since the initial synthesis of fused derivatives in the late 1970s, the field has rapidly evolved, driven by innovative synthetic methodologies that allow for the creation of a wide range of structurally diverse compounds. The demonstrated anticancer and antileishmanial activities of these derivatives underscore their potential in drug discovery.
Future research in this area will likely focus on several key aspects:
-
Elucidation of the history of the parent core: Further investigation into the early synthetic history of the unfused pyrrolo[3,4-b]pyrrole system is warranted to provide a more complete historical context.
-
Expansion of the chemical space: The development of new synthetic routes to access novel and diverse derivatives will continue to be a major focus.
-
In-depth mechanistic studies: A deeper understanding of the molecular mechanisms of action, including the identification of specific binding sites and downstream effects, will be crucial for the rational design of more potent and selective inhibitors.
-
Exploration of new therapeutic areas: While oncology has been a primary focus, the biological activities of pyrrolo[3,4-b]pyrrole derivatives in other disease areas, such as infectious and inflammatory diseases, should be further explored.
The continued exploration of the chemistry and biology of pyrrolo[3,4-b]pyrrole derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.
References
The Strategic Role of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole in the Development of Dipeptidyl Peptidase IV Inhibitors
While direct pharmacological activity of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole has not been documented, this bicyclic diamine serves as a crucial structural scaffold in the synthesis of potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral anti-hyperglycemic agents for the management of type 2 diabetes. Its rigid, stereochemically defined structure is a valuable starting point for creating complex molecules that effectively target the active site of the DPP-IV enzyme.
The primary mechanism of action of drugs derived from this scaffold is the inhibition of the DPP-IV enzyme. DPP-IV is a serine protease that plays a key role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.
By inhibiting DPP-IV, compounds synthesized from the this compound core prevent the degradation of GLP-1 and GIP. This leads to elevated levels of active incretins in the bloodstream, thereby enhancing their physiological effects on glucose control. The resulting therapeutic benefits include improved glycemic control with a low risk of hypoglycemia, as the action of incretins is glucose-dependent.
Synthetic Utility and Pathway
The synthesis of DPP-IV inhibitors from the (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole scaffold is exemplified in various patents. Although a specific marketed drug directly synthesized from the 1-methyl derivative is not publicly disclosed, the patent literature provides a clear blueprint for its utility. For instance, patent US8785477B2 describes the preparation of a broad class of hexahydropyrrolo[3,4-b]pyrrole derivatives as DPP-IV inhibitors.
The general synthetic workflow involves the coupling of the hexahydropyrrolo[3,4-b]pyrrole core with other pharmacophoric fragments that are designed to interact with specific pockets of the DPP-IV active site. The methyl group on the pyrrolidine ring can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also provide a vector for further chemical modification.
Mechanism of DPP-IV Inhibition
DPP-IV inhibitors derived from this scaffold are typically competitive inhibitors, meaning they bind reversibly to the active site of the enzyme and compete with the natural substrates (GLP-1 and GIP). The hexahydropyrrolo[3,4-b]pyrrole moiety is designed to mimic the dipeptide structure of the natural substrates, allowing it to fit into the enzyme's active site. The interactions between the inhibitor and the enzyme are primarily non-covalent, involving hydrogen bonds, ionic interactions, and van der Waals forces with key amino acid residues in the catalytic domain.
The signaling pathway affected by these inhibitors is the incretin pathway, which is central to glucose regulation.
Quantitative Data and Experimental Protocols
While specific quantitative data for a drug derived directly from this compound is not available in the public domain, the patent literature for the broader class of hexahydropyrrolo[3,4-b]pyrrole derivatives indicates potent DPP-IV inhibition, often with IC50 values in the nanomolar range.
Table 1: Representative Quantitative Data for Hexahydropyrrolo[3,4-b]pyrrole-based DPP-IV Inhibitors
| Compound Class | Target | IC50 (nM) | Assay Type |
| Hexahydropyrrolo[3,4-b]pyrrole Derivatives | DPP-IV | 1 - 100 | Fluorescence-based enzymatic assay |
Note: The IC50 values are representative and can vary based on the specific substitutions on the core scaffold.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
A common method to determine the inhibitory activity of these compounds is a fluorescence-based enzymatic assay.
-
Reagents and Materials:
-
Recombinant human DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
A solution of the DPP-IV enzyme in the assay buffer is added to the wells of the microplate.
-
The test compound at various concentrations is then added to the wells.
-
The plate is incubated at room temperature for a short period to allow the inhibitor to bind to the enzyme.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
The rate of the reaction is calculated from the linear portion of the fluorescence curve.
-
The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Hexahydropyrrolo[3,4-b]pyrrole Core: A Scaffold with Diverse Biological Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hexahydropyrrolo[3,4-b]pyrrole scaffold, a unique bicyclic diamine structure, has emerged as a promising framework in medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile platform for the development of novel therapeutic agents targeting a range of biological processes. This technical guide delves into the reported biological activities of compounds featuring this core, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate further research and drug discovery efforts.
Anticancer Activity
Derivatives of the broader pyrrole family, including fused systems analogous to the hexahydropyrrolo[3,4-b]pyrrole core, have demonstrated significant potential as anticancer agents. The mechanisms of action are varied, often involving the inhibition of key enzymes in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.
Quantitative Data on Anticancer Activity of Pyrrole Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Alkynylated Pyrrole Derivatives | U251 (Glioblastoma) | IC50 | 2.29 ± 0.18 µM | [1] |
| A549 (Lung Carcinoma) | IC50 | 3.49 ± 0.30 µM | [1] | |
| Isatin-Pyrrole Derivatives | HepG2 (Liver Cancer) | IC50 | 0.47 µM | [2] |
| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | IC50 | 11.9 nM | [3] |
| Neolamellarin A (Marine Alkaloid) | HeLa (Cervical Cancer) | IC50 | 10.8 µM | [3] |
| Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives | Various | IC50 | 19–29 µg/mL | [4] |
Experimental Protocols: Anticancer Assays
MTT Assay for Cell Proliferation
The antiproliferative activity of various pyrrole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye reduction assay.[5]
-
Cell Seeding: Cancer cells (e.g., A549, U251, HepG2, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1]
Cell Cycle Analysis
Flow cytometry is employed to investigate the effect of compounds on the cell cycle distribution.[1]
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the compound induces cell cycle arrest at a specific phase.[1]
Signaling Pathway: Inhibition of VEGFR-2 by Pyrrolo[2,3-d]pyrimidines
The following diagram illustrates the mechanism of action for certain pyrrolo[2,3-d]pyrimidine derivatives that act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3]
References
- 1. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole: Safety and Handling
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole. The information is intended for researchers, scientists, and drug development professionals who may handle or utilize this compound in a laboratory or industrial setting.
Chemical and Physical Properties
This compound is a bicyclic diamine used as a building block in organic synthesis.[1] It is primarily utilized for research and development purposes, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its rigid structure is valuable in medicinal chemistry for creating compounds that may target the central nervous system.[2]
| Property | Value | Source |
| CAS Number | 1353644-77-5 | [1][3][4] |
| Molecular Formula | C₇H₁₄N₂ | [3][5] |
| Molecular Weight | 126.20 g/mol | [2][3][5] |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point (Predicted) | 161.5 ± 8.0 °C | [1] |
| Density (Predicted) | 0.970 ± 0.06 g/cm³ | [1] |
| Purity | Typically ≥96.5% | [2] |
| Storage | Room temperature, in a dry, well-ventilated place under an inert gas.[2][6] |
Safety and Hazard Information
Comprehensive hazard data for this specific compound is limited. However, based on available Safety Data Sheets (SDS), caution should be exercised during handling.
| Hazard Type | Description |
| GHS Classification | Data not available.[3] |
| Pictograms | Not specified.[3] |
| Signal Word | Not specified.[3] |
| Hazard Statements | Data not available.[3] |
| Precautionary Statements | Data not available.[3] |
Note: The absence of specific hazard data does not imply the substance is harmless. Standard laboratory safety precautions should always be followed.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Use explosion-proof electrical, ventilating, and lighting equipment if the compound is flammable.[7]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear chemically impermeable gloves (e.g., nitrile rubber).[3]
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a suitable respirator.[6]
The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.
First Aid Measures
In case of exposure, follow these first aid guidelines.[3]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and containment.[3]
-
Personal Precautions:
-
Avoid breathing vapors, mist, or gas.
-
Avoid contact with skin and eyes.
-
Use personal protective equipment, including chemically impermeable gloves.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Evacuate personnel to a safe area.
-
-
Environmental Precautions:
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not let the chemical enter drains.
-
-
Methods for Cleaning Up:
-
Contain the spill and collect it for disposal.
-
Soak up with inert absorbent material.
-
The following diagram outlines the logical steps to take in the event of an accidental release.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific reactions of this compound are not widely available in the public domain. As a chemical intermediate, its use will be highly dependent on the specific synthetic pathway for which it is being employed. Researchers should consult relevant chemical literature for protocols related to the synthesis of analogous compounds or specific target molecules.
Biological Activity and Signaling Pathways
This compound is a building block and not typically an active pharmaceutical ingredient. Therefore, it is not expected to have direct biological activity or interact with specific signaling pathways. Its utility lies in its incorporation into larger molecules that are designed to have specific biological effects, such as targeting neurological disorders.[2] Information on the signaling pathways of compounds synthesized from this intermediate would be specific to those final products and is beyond the scope of this guide.
References
- 1. Cas 1353644-77-5,this compound | lookchem [lookchem.com]
- 2. This compound [myskinrecipes.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 1353644-77-5 [chemicalbook.com]
- 5. 1353644-77-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is a rigid, bicyclic chiral diamine that has emerged as a valuable building block in modern organic synthesis. Its unique stereochemistry and structural features make it a compelling component for the construction of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this versatile chiral amine, with a focus on its role as a key intermediate in the synthesis of high-value pharmaceutical agents.
Core Applications
The primary application highlighted in recent literature is its use as a chiral amine source in asymmetric reductive amination reactions. This is exemplified in the industrial-scale synthesis of the Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK2879552, a promising therapeutic agent in oncology.
Application 1: Key Intermediate in the Biocatalytic Synthesis of GSK2879552
This compound serves as a critical chiral amine component in the asymmetric synthesis of a key intermediate for GSK2879552. The transformation is achieved through a highly efficient and stereoselective biocatalytic reductive amination, employing a directed-evolution engineered imine reductase (IRED). This enzymatic approach offers significant advantages over traditional chemical methods, including exceptional stereocontrol, high yield, and improved process sustainability.
Reaction Scheme
The core reaction involves the coupling of 2-(3-fluorophenyl)cyclopropanecarbaldehyde with racemic trans-(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole, where the enzyme selectively converts the desired enantiomer of the amine to the final product, allowing for a dynamic kinetic resolution.
Application Notes and Protocols for (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole in the Synthesis of MCH-R1 Antagonists
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole , a bicyclic diamine, serves as a crucial building block in medicinal chemistry for the development of bioactive compounds, particularly those targeting neurological disorders.[1][2] Its rigid, stereochemically defined structure is valuable for creating molecules with enhanced metabolic stability and receptor selectivity.[1] These application notes provide detailed protocols for the utilization of this intermediate in the synthesis of potent Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, which are investigated for their potential in treating obesity.
Application: Synthesis of Pyrrolo[3,4-b]pyridin-7(6H)-one MCH-R1 Antagonists
This protocol outlines the synthetic route to a series of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives, potent antagonists of the MCH-R1 receptor. The synthesis involves a multi-step sequence where this compound can be incorporated as a key structural motif. While the specific experimental details for the direct use of this compound were not explicitly detailed in the surveyed literature, a well-established protocol for a closely related bicyclic amine is described. This can be adapted by researchers for the target molecule. The general synthetic strategy leads to compounds with high affinity for the MCH-R1 receptor.[1]
Experimental Protocol: General Synthesis of Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives
This protocol is adapted from the synthesis of related MCH-R1 antagonists and provides a representative workflow.
Step 1: Synthesis of the Pyrrolopyridinone Core
The synthesis begins with the construction of the core pyrrolo[3,4-b]pyridin-7(6H)-one scaffold. This is typically achieved through a multi-component reaction or a stepwise condensation and cyclization sequence.
Step 2: Functionalization of the Pyrrolopyridinone Core
The core structure is then functionalized, often through N-alkylation or the introduction of various substituents at key positions to modulate the pharmacological activity.
Step 3: Coupling with this compound (Illustrative)
In a potential adaptation of published syntheses, a suitably functionalized pyrrolopyridinone intermediate could be coupled with this compound. The following is a general procedure for a reductive amination, a common method for such couplings:
-
Reaction Setup: To a solution of the pyrrolopyridinone-aldehyde intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) (0.1 M), add this compound (1.1 eq).
-
Reductive Amination: Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Data Presentation
The following table summarizes representative data for a potent MCH-R1 antagonist, 2-[(4-fluorophenyl)thio] derivative 7b , synthesized via a related pathway.[1]
| Compound | MCH-R1 Ki (nM) | hERG IC50 (µM) | CYP3A4 IC50 (µM) |
| 7b | 0.8 | >30 | >25 |
Ki: Inhibitory constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration.
Visualizations
Logical Relationship of the Core Scaffold
The following diagram illustrates the core chemical scaffold and its key components.
References
Application of Pyrrolo[3,4-b]pyrrole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,4-b]pyrrole scaffold, a bicyclic aromatic heterocycle, represents an intriguing yet relatively underexplored chemotype in medicinal chemistry. As an isomer of the more extensively studied pyrrolo[1,2-a]pyrrole and pyrrolo[3,2-b]pyrrole systems, it offers a unique arrangement of nitrogen atoms and electronic properties. While direct biological data on the core pyrrolo[3,4-b]pyrrole structure is limited in publicly available literature, its fused derivatives, particularly pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines, have demonstrated significant potential as antimicrobial and antiparasitic agents. This document provides an overview of the current applications, quantitative biological data, and detailed experimental protocols for the synthesis and evaluation of these related compounds, offering a valuable starting point for researchers interested in exploring the therapeutic potential of this scaffold.
Key Therapeutic Areas and Mechanisms of Action
Derivatives of the pyrrolo[3,4-b] fused systems have shown promise in several key therapeutic areas:
-
Antibacterial Agents: Functionalized pyrrolo[3,4-b]pyridine derivatives have been identified as potent antibacterial agents against both Gram-positive and Gram-negative bacteria. The mechanism of action is likely related to the inhibition of essential bacterial enzymes or disruption of cell wall integrity.
-
Antiparasitic Agents: Pyrrolo[3,4-b]quinolin-1-one derivatives have been shown to be effective against Leishmania, the parasite responsible for visceral leishmaniasis. These compounds exhibit inhibitory effects on the amastigote stage of the parasite.
-
Anticancer Agents (Inferred from Isomers): While not yet demonstrated for the pyrrolo[3,4-b]pyrrole scaffold itself, related isomers such as pyrrolo[3,4-c]pyrrole have been investigated as histone deacetylase (HDAC) inhibitors, a key target in oncology. This suggests a potential avenue of investigation for novel pyrrolo[3,4-b]pyrrole derivatives.
Data Presentation: Biological Activity of Pyrrolo[3,4-b] Fused Systems
The following tables summarize the quantitative data for biologically active compounds based on the pyrrolo[3,4-b] fused ring system.
Table 1: Antibacterial Activity of Functionalized Pyrrolo[3,4-b]pyridine Derivatives
| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference |
| 4j | E. coli (ATCC 25922) | 62.5 | [1] |
| 4l | E. coli (ATCC 25922) | 125.0 | [1] |
Table 2: Antileishmanial Activity of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives
| Compound ID | In Vitro IC₅₀ (anti-amastigote, μM) | In Vivo Inhibition (Liver, %) | In Vivo Inhibition (Spleen, %) | Reference |
| 5m | 8.36 | 56.2 | 61.1 | [2] |
Experimental Protocols
Synthesis of Functionalized Pyrrolo[3,4-b]pyridine Derivatives[1]
This protocol describes a three-component reaction for the synthesis of polysubstituted pyrrolo[3,4-b]pyridines.
Materials:
-
β-enamino imide (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile or ethyl cyanoacetate (1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
A mixture of the β-enamino imide (1.0 mmol), aromatic aldehyde (1.0 mmol), malononitrile or ethyl cyanoacetate (1.0 mmol), and DBU (10 mol%) in ethanol (5 mL) is taken in a round-bottom flask.
-
The reaction mixture is stirred at 78 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired pyrrolo[3,4-b]pyridine derivative.
-
The product is characterized by IR, ¹H NMR, ¹³C NMR, and elemental analysis.
Antibacterial Activity Assay (Broth Microdilution Method)[1]
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized pyrrolo[3,4-b]pyridine derivatives
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Stock solutions of the test compounds and the standard antibiotic are prepared in DMSO.
-
Serial two-fold dilutions of the stock solutions are prepared in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
A standardized bacterial inoculum is prepared and added to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Synthesis of Pyrrolo[3,4-b]pyridine Derivatives
Caption: Three-component synthesis of pyrrolo[3,4-b]pyridines.
General Workflow for Drug Discovery and Evaluation
References
Application Notes and Protocols: (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is a rigid, bicyclic diamine that has emerged as a valuable building block in medicinal chemistry. Its unique stereochemistry and conformational rigidity make it an attractive scaffold for the design of potent and selective ligands for various biological targets. This document provides an overview of its application in drug discovery, focusing on its incorporation into inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Detailed protocols for the synthesis of a key drug candidate and relevant biological assays are also presented.
The core utility of this building block lies in its ability to serve as a constrained diamine, which can be used to orient pharmacophoric elements in a specific three-dimensional arrangement. This pre-organization can lead to enhanced binding affinity and selectivity for the target protein. Its application is particularly notable in the development of kinase inhibitors, where precise positioning of functional groups within the ATP-binding pocket is crucial for potency and to avoid off-target effects.
Application in EGFR Inhibitor Drug Discovery
A prominent example of the application of the this compound scaffold is in the development of Theliatinib (HMPL-309), a novel, orally active small molecule inhibitor of EGFR. Theliatinib has demonstrated potent activity against both wild-type EGFR and clinically relevant mutant forms, such as the T790M/L858R double mutant, which is associated with acquired resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).
The incorporation of the this compound moiety into Theliatinib serves to project a carboxamide group towards the solvent-exposed region of the EGFR active site, contributing to the overall binding affinity and pharmacokinetic properties of the molecule.
Quantitative Data
The inhibitory potency of Theliatinib and other representative EGFR inhibitors is summarized in the table below.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| Theliatinib (HMPL-309) | EGFR (wild-type) | Kinase Assay | 3 | 0.05 |
| Theliatinib (HMPL-309) | EGFR (T790M/L858R) | Kinase Assay | 22 | - |
| Gefitinib | EGFR (wild-type) | Kinase Assay | 2-37 | - |
| Erlotinib | EGFR (wild-type) | Kinase Assay | 2-5 | - |
| Osimertinib | EGFR (T790M/L858R) | Kinase Assay | <10 | - |
Data for Theliatinib sourced from publicly available information. Data for other inhibitors are representative values from the literature.
Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth. Theliatinib, by inhibiting EGFR, blocks these downstream signals.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in common scientific literature databases. Its synthesis is noted to require careful stereochemical control. The general approach to similar bicyclic pyrrolidine structures often involves multi-step sequences starting from chiral precursors, such as amino acids or their derivatives, and may employ techniques like catalytic asymmetric hydrogenation or diastereoselective cyclization reactions. For research purposes, this building block is commercially available from various chemical suppliers.
Synthesis of Theliatinib (HMPL-309)
Biochemical EGFR Kinase Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits and is designed to measure the enzymatic activity of EGFR and the inhibitory potential of compounds like Theliatinib.
Materials:
-
Purified recombinant EGFR enzyme (wild-type or mutant)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., Theliatinib)
-
ADP-Glo™ Kinase Assay Kit
-
96-well white microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
-
Reaction Setup:
-
Add 5 µL of the test compound dilution or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.
-
Initiate the reaction by adding 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 100 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based EGFR Autophosphorylation Assay
This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells (human epidermoid carcinoma, high EGFR expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., Theliatinib)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR (Tyr1173) and anti-total-EGFR
-
ELISA or Western blot detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Collect the cell lysates.
-
-
Detection (ELISA-based):
-
Coat an ELISA plate with a capture antibody for total EGFR.
-
Add the cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody for phospho-EGFR (Tyr1173) conjugated to a reporter enzyme (e.g., HRP).
-
Wash the wells and add a substrate for the reporter enzyme.
-
Measure the absorbance or fluorescence.
-
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition.
-
Calculate the percent inhibition of EGFR phosphorylation for each concentration of the test compound relative to the EGF-stimulated vehicle control.
-
Determine the IC50 value from a dose-response curve.
-
Conclusion
This compound is a valuable and versatile building block for the design of kinase inhibitors and other biologically active molecules. Its rigid structure allows for the precise positioning of pharmacophoric groups, which can lead to high potency and selectivity. The successful incorporation of this scaffold into the potent EGFR inhibitor Theliatinib (HMPL-309) highlights its potential in oncology drug discovery. The provided protocols offer a framework for the evaluation of new compounds incorporating this and similar scaffolds.
Synthesis of Novel Derivatives from (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclic diamine (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole serves as a crucial chiral building block in medicinal chemistry. Its rigid, stereochemically defined structure makes it an attractive scaffold for the synthesis of novel derivatives with potential applications in drug discovery, particularly for targeting the central nervous system and developing enzyme inhibitors. This document provides detailed application notes and protocols for the synthesis of new chemical entities based on this versatile starting material.
Introduction
This compound, with the CAS Number 1353644-77-5, is a derivative of pyrrolidine characterized by a fused bicyclic system.[1] This unique three-dimensional structure is valuable for mimicking peptide motifs, which can enhance metabolic stability and improve receptor selectivity of potential drug candidates.[2] Its ability to cross the blood-brain barrier further underscores its utility in the design of CNS-active agents.[2] The presence of a secondary amine provides a reactive handle for further functionalization, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
Key Synthetic Transformations
The secondary amine in the this compound scaffold is the primary site for derivatization. Common synthetic strategies to introduce molecular diversity include N-alkylation and N-acylation reactions. These transformations allow for the coupling of various bioactive moieties to the core scaffold, enabling the modulation of pharmacological properties.
Application 1: N-Alkylation for the Introduction of Bioactive Side Chains
N-alkylation is a fundamental method for attaching alkyl, aryl, or heteroaryl side chains to the pyrrolo-pyrrole core. This approach is instrumental in developing ligands for various receptors and enzymes.
Experimental Protocol: General Procedure for N-Alkylation
A standardized protocol for the N-alkylation of this compound is outlined below. This procedure can be adapted for a range of alkylating agents.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, substituted benzyl halides)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1-1.2 eq) dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or heated, depending on the reactivity of the alkylating agent, and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired N-alkylated derivative.
Quantitative Data:
The following table summarizes representative yields for the N-alkylation of a related hexahydropyrrolo[3,4-b]pyrrole scaffold with various benzyl bromides. These data can serve as a benchmark for optimizing reactions with the 1-methylated analog.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | ACN | 80 | 12 | 85 |
| 2 | 4-Fluorobenzyl bromide | K₂CO₃ | ACN | 80 | 12 | 82 |
| 3 | 4-Methoxybenzyl bromide | Et₃N | DMF | 60 | 18 | 78 |
| 4 | 2-Chlorobenzyl bromide | K₂CO₃ | ACN | 80 | 16 | 75 |
Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of the core scaffold.
Application 2: N-Acylation for the Synthesis of Amide Derivatives
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly influencing the binding of the molecule to its biological target. This is a common strategy in the development of enzyme inhibitors.
Experimental Protocol: General Procedure for N-Acylation
Materials:
-
This compound
-
Acylating agent (e.g., benzoyl chloride, substituted acyl chlorides)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-acylated product.
Quantitative Data:
The following table presents typical yields for the N-acylation of a similar pyrrolidine-based scaffold, which can be used as a reference for planning syntheses.
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | Et₃N | DCM | 0 to RT | 4 | 92 |
| 2 | 4-Nitrobenzoyl chloride | DIPEA | DCM | 0 to RT | 6 | 88 |
| 3 | Acetyl chloride | Et₃N | THF | 0 to RT | 2 | 95 |
| 4 | Cyclopropanecarbonyl chloride | Et₃N | DCM | 0 to RT | 5 | 85 |
Workflow for N-Acylation:
Caption: General workflow for the N-acylation of the core scaffold.
Signaling Pathways and Biological Targets
Derivatives of the hexahydropyrrolo[3,4-b]pyrrole scaffold have been investigated for their activity against a variety of biological targets. While specific signaling pathways for novel derivatives of the 1-methylated analog are yet to be fully elucidated, related compounds have shown affinity for G-protein coupled receptors (GPCRs) and transporters involved in neurotransmission.
Hypothetical Signaling Pathway Interaction:
References
Application Notes: (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is a chiral bicyclic diamine with potential applications in organic synthesis. While primarily documented as a synthetic intermediate for pharmaceuticals and complex molecules, its structural features—specifically its chirality and the presence of two nitrogen atoms for potential metal coordination—suggest a prospective role as a ligand in asymmetric catalysis. This document provides a prospective overview of its potential applications in this field, based on the established catalytic activity of analogous chiral diamines. Detailed experimental protocols and quantitative data for its specific use as a ligand are not yet prevalent in published literature; therefore, this document presents a generalized framework for its potential evaluation in catalytic systems.
Introduction
This compound, with the CAS Number 1353644-77-5, is a structurally rigid and chiral diamine. Its stereochemistry is a key feature that makes it a valuable building block in the synthesis of complex organic molecules and pharmacologically active compounds. The presence of two nitrogen atoms within a constrained bicyclic system provides defined coordination angles, making it an intriguing candidate for a chiral ligand in metal-catalyzed asymmetric reactions. The field of asymmetric catalysis heavily relies on chiral ligands to induce enantioselectivity in the synthesis of chiral molecules, and chiral diamines are a well-established class of ligands for this purpose.
Potential Catalytic Applications
Although specific catalytic applications for this compound are not extensively documented, its structural similarity to other successful chiral diamine ligands suggests its potential utility in a range of asymmetric transformations. These may include:
-
Asymmetric Hydrogenation and Transfer Hydrogenation: Chiral diamine ligands are frequently employed in ruthenium, rhodium, and iridium complexes for the enantioselective reduction of ketones, imines, and olefins.
-
Asymmetric C-C Bond Forming Reactions: Reactions such as asymmetric Michael additions, aldol reactions, and allylic alkylations could potentially be catalyzed by metal complexes of this ligand.
-
Asymmetric C-N Bond Forming Reactions: The formation of chiral amines and amides through reactions like asymmetric hydroamination could be another area of application.
The rigid conformation of this compound could offer distinct advantages in terms of stereocontrol and catalyst stability compared to more flexible diamine ligands.
Generalized Experimental Workflow
The following diagram illustrates a general workflow for the screening and application of this compound as a ligand in a hypothetical asymmetric catalytic reaction.
Caption: Generalized workflow for evaluating a new chiral ligand in catalysis.
Hypothetical Protocol for Asymmetric Transfer Hydrogenation of a Ketone
The following is a generalized, hypothetical protocol for the asymmetric transfer hydrogenation of acetophenone, a common benchmark reaction for evaluating new catalytic systems. This protocol is illustrative and not based on published results for the specific ligand.
Materials:
-
This compound
-
[Ru(p-cymene)Cl₂]₂
-
Anhydrous isopropanol
-
Acetophenone
-
Potassium tert-butoxide
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, [Ru(p-cymene)Cl₂]₂ (1 mol%) and this compound (2.2 mol%) are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 1 hour to facilitate the formation of the chiral ruthenium complex.
-
Reaction Setup: A separate oven-dried Schlenk flask is charged with acetophenone (1 equivalent) and anhydrous isopropanol (as both solvent and hydrogen source).
-
Reaction Initiation: The pre-formed catalyst solution is added to the flask containing the substrate. Subsequently, a solution of potassium tert-butoxide (5 mol%) in isopropanol is added to initiate the reaction.
-
Reaction Monitoring: The reaction mixture is stirred at a specified temperature (e.g., 50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is extracted with an appropriate solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.
-
Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral high-performance liquid chromatography (HPLC).
Prospective Data Presentation
For a systematic evaluation of this compound as a ligand, experimental data should be tabulated to allow for clear comparison of its performance under various conditions. A hypothetical data table for the screening of this ligand in the asymmetric transfer hydrogenation of acetophenone is presented below.
| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 1.0 | KOtBu | 30 | 12 | Data | Data |
| 2 | 1.0 | KOtBu | 50 | 6 | Data | Data |
| 3 | 0.5 | KOtBu | 50 | 12 | Data | Data |
| 4 | 1.0 | NaOH | 50 | 8 | Data | Data |
Note: The "Data" fields are placeholders and would be populated with experimental results.
Conclusion
This compound presents an interesting scaffold for a chiral ligand in asymmetric catalysis due to its rigid, chiral, and diamine nature. While its application in this domain is not yet established in the scientific literature, the general principles of asymmetric catalysis and the known reactivity of similar chiral diamines suggest a promising avenue for future research. The experimental framework and hypothetical protocol provided herein offer a starting point for the evaluation of this and other novel chiral ligands in enantioselective transformations. Further research is required to determine its efficacy and potential advantages in specific catalytic reactions.
The Emerging Role of Pyrrolo[3,4-b]pyridine-7(6H)-ones in the Development of Anti-Obesity Therapeutics
Application Note AP2025-12-03
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and metabolic diseases.
Introduction: The global obesity epidemic necessitates the urgent development of novel and effective therapeutic interventions. The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCH-R1), has been identified as a critical regulator of energy homeostasis and appetite.[1][2][3] Antagonism of MCH-R1 is a promising strategy for the treatment of obesity. This application note focuses on the synthesis and evaluation of a specific class of MCH-R1 antagonists: pyrrolo[3,4-b]pyridin-7(6H)-one derivatives. While the broader pyrrolo[3,4-b]pyrrole scaffold is not extensively documented in this context, the closely related pyridinone core has demonstrated significant potential, with compounds such as 2-[(4-fluorophenyl)thio]pyrrolo[3,4-b]pyridin-7(6H)-one emerging as highly potent and selective MCH-R1 antagonists with favorable pharmacokinetic profiles.[4][5]
MCH-R1 Signaling Pathway in Obesity
The neuropeptide MCH, primarily expressed in the lateral hypothalamus, plays a pivotal role in promoting food intake and decreasing energy expenditure.[1][6] It exerts its effects by binding to the G protein-coupled receptor, MCH-R1. Activation of MCH-R1 initiates downstream signaling cascades through Gαi and Gαq proteins, leading to an inhibition of adenylyl cyclase (and thus decreased cAMP levels) and activation of phospholipase C, respectively.[4] This signaling ultimately modulates neuronal activity to increase appetite.[4] By blocking the binding of MCH to its receptor, MCH-R1 antagonists can effectively suppress these orexigenic signals, leading to reduced food intake and potential weight loss.[2][6]
Caption: MCH-R1 Signaling Pathway and the Mechanism of Action of Pyrrolo[3,4-b]pyridin-7(6H)-one Antagonists.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives generally involves a multi-step process. A representative synthetic approach is outlined below. Systematic SAR studies have been conducted to optimize the potency and pharmacokinetic properties of these compounds. The 2-position of the pyrrolo[3,4-b]pyridin-7(6H)-one core has been a key point for modification, with arylthio substituents, particularly those with electron-withdrawing groups on the phenyl ring, demonstrating high potency.[4][5]
Quantitative Data Summary
| Compound ID | R-Group at 2-position | MCH-R1 Binding IC50 (nM) |
| 7a | Phenylthio | 150 |
| 7b | (4-Fluorophenyl)thio | 8.9 |
| 7c | (4-Chlorophenyl)thio | 15 |
| 7d | (4-Methylphenyl)thio | 78 |
| 7e | (4-Methoxyphenyl)thio | 120 |
| 8a | Benzyl | >1000 |
| 8b | 4-Fluorobenzyl | >1000 |
Data compiled from Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1736-9.[4][5]
Experimental Protocols
Protocol 1: General Synthesis of 2-(Arylthio)pyrrolo[3,4-b]pyridin-7(6H)-ones
This protocol is a representative procedure adapted from published literature for the synthesis of the pyrrolo[3,4-b]pyridin-7(6H)-one scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application of Hexahydropyrrolo[3,4-b]pyrrole in Agrochemical Research: Herbicide Safeners
Introduction: The hexahydropyrrolo[3,4-b]pyrrole, also known as 2,7-diazabicyclo[3.3.0]octane, is a versatile scaffold that has found a significant application in agrochemical research, primarily as a herbicide safener. Herbicide safeners are chemical agents that enhance the tolerance of a crop to a herbicide without compromising the herbicide's efficacy against target weeds. This is often achieved by stimulating the crop's natural defense mechanisms, such as the upregulation of detoxification enzymes. Derivatives of hexahydropyrrolo[3,4-b]pyrrole have demonstrated notable potential in protecting key crops like maize and cotton from injury caused by certain classes of herbicides.
Mechanism of Action: The primary mechanism by which hexahydropyrrolo[3,4-b]pyrrole-based safeners protect crops is through the induction of glutathione S-transferases (GSTs).[1][2] GSTs are a family of enzymes that play a crucial role in the detoxification of xenobiotics, including herbicides, by catalyzing their conjugation with the endogenous antioxidant glutathione.[3][4] This conjugation reaction increases the water solubility of the herbicide, facilitating its sequestration and degradation, thereby rendering it non-toxic to the crop plant.[5] Safeners based on the hexahydropyrrolo[3,4-b]pyrrole scaffold have been shown to significantly enhance the activity of GSTs in crops, leading to accelerated herbicide metabolism and increased crop safety.[1][6]
Quantitative Data on Safener Activity
The following table summarizes the quantitative data on the efficacy of representative hexahydropyrrolo[3,4-b]pyrrole derivatives as herbicide safeners.
| Compound ID | Herbicide | Crop | Safener Concentration (mg/L) | Herbicide Concentration (mg/L) | Fresh Weight Increase (%) vs. Herbicide Alone | GST Activity (U/mg protein) | Reference |
| S15 | Nicosulfuron | Maize | 1 | 1 | 45.8 | 1.48 (at 24h) | [2] |
| Compound 32 | Flumioxazin | Cotton | Not specified | Not specified | Good safening activity reported | Significantly enhanced | [7] |
Note: "U" stands for units of enzyme activity.
Experimental Protocols
Protocol 1: Synthesis of a Representative Hexahydropyrrolo[3,4-b]pyrrole-based Safener (Compound S15)
This protocol describes the synthesis of 3-(2',6'-dichlorophenyl)-4-(2,5-dimethyl-8-oxo-1,4-diazabicyclo[3.3.0]octan-4-yl)-5-methylisoxazole-4-carboxamide (a representative diazabicyclo derivative).[2][8]
Materials:
-
2,6-Dichlorophenylacetyl chloride
-
2,5-dimethyl-1,4-diazabicyclo[3.3.0]octan-8-one
-
5-methylisoxazole-4-carbonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Microwave reactor
Procedure:
-
To a solution of 2,5-dimethyl-1,4-diazabicyclo[3.3.0]octan-8-one (1 mmol) and triethylamine (1.5 mmol) in dry DCM (10 mL) in a microwave tube, add 5-methylisoxazole-4-carbonyl chloride (1.1 mmol) dropwise at 0 °C.
-
Seal the tube and irradiate the reaction mixture in a microwave reactor at 80 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Evaluation of Herbicide Safener Activity in Greenhouse
This protocol outlines the procedure for assessing the efficacy of a hexahydropyrrolo[3,4-b]pyrrole derivative in protecting a crop from herbicide injury.
Materials:
-
Crop seeds (e.g., maize, cotton)
-
Potting soil
-
Pots
-
Herbicide of interest (e.g., nicosulfuron, flumioxazin)
-
Safener compound
-
Acetone
-
Tween-20
-
Greenhouse with controlled environment
Procedure:
-
Sow crop seeds in pots filled with potting soil and allow them to germinate and grow to the 2-3 leaf stage.
-
Prepare a stock solution of the safener compound in acetone.
-
Prepare the herbicide solution at the desired concentration in water with 0.1% Tween-20 as a surfactant.
-
Prepare the tank-mix solution by adding the safener stock solution to the herbicide solution to achieve the desired final concentrations.
-
Treat the crop seedlings with the following:
-
Control (water with 0.1% Tween-20)
-
Herbicide alone
-
Safener alone
-
Herbicide + Safener tank-mix
-
-
Apply the treatments as a foliar spray until runoff.
-
Maintain the plants in the greenhouse under controlled conditions (e.g., 25°C, 16h/8h light/dark cycle).
-
After a specified period (e.g., 14 days), assess herbicide injury by visual scoring (e.g., on a scale of 0-100%, where 0 is no injury and 100 is plant death).
-
Measure plant height and fresh weight to quantify the safening effect.
Protocol 3: In Vitro Glutathione S-Transferase (GST) Activity Assay
This protocol describes the measurement of GST activity in plant tissues treated with a safener.[9]
Materials:
-
Plant tissue (e.g., leaves from treated and control plants)
-
Phosphate buffer (pH 6.5)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
Spectrophotometer
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder and homogenize in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4 °C.
-
Collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Prepare the assay mixture in a cuvette containing phosphate buffer, GSH solution, and the enzyme extract.
-
Initiate the reaction by adding the CDNB solution.
-
Immediately measure the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Calculate the GST activity using the molar extinction coefficient of the product (S-(2,4-dinitrophenyl)glutathione). One unit of GST activity is defined as the amount of enzyme that catalyzes the conjugation of 1 µmol of CDNB with GSH per minute.
Visualizations
Caption: Proposed mechanism of action for hexahydropyrrolo[3,4-b]pyrrole-based herbicide safeners.
References
- 1. Design, Synthesis, and Biological Activity of Novel Diazabicyclo Derivatives as Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. Frontiers | Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Advances in the Action Mechanisms of Safeners [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. home.sandiego.edu [home.sandiego.edu]
Development of MCH-R1 Antagonists Utilizing Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists based on the pyrrolo[3,4-b]pyridin-7(6H)-one scaffold. It includes detailed experimental protocols for the synthesis and evaluation of these compounds, a summary of their structure-activity relationships (SAR), and visualizations of the MCH-R1 signaling pathway and the general drug discovery workflow.
Introduction
The Melanin-Concentrating Hormone (MCH) system, and specifically the MCH-1 receptor (MCH-R1), is a critical regulator of energy homeostasis and is implicated in the pathophysiology of obesity. MCH-R1 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. Its activation by the endogenous peptide ligand MCH stimulates appetite and reduces energy expenditure, making it an attractive target for the development of anti-obesity therapeutics. The pyrrolo[3,4-b]pyridin-7(6H)-one scaffold has emerged as a promising starting point for the design of potent and selective MCH-R1 antagonists.
Data Presentation
A systematic investigation into the structure-activity relationship of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives has identified key structural features that govern their potency as MCH-R1 antagonists. The following tables summarize the in vitro activity of a series of analogs, highlighting the impact of substitutions at the 2-position of the pyrrolopyridinone core.
Table 1: In Vitro MCH-R1 Binding Affinity of 2-Substituted Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives
| Compound ID | R-Group at 2-Position | MCH-R1 Binding IC50 (nM) |
| 1a | Phenyl | > 1000 |
| 1b | 4-Fluorophenyl | 850 |
| 2a | Benzyl | 560 |
| 2b | 4-Fluorobenzyl | 320 |
| 3a | Phenylthio | 120 |
| 3b | 4-Fluorophenylthio | 15 |
| 3c | 4-Chlorophenylthio | 45 |
| 3d | 4-Methylphenylthio | 98 |
Data is representative of findings from systematic SAR studies, such as those described in Bioorg Med Chem Lett. 2013 Mar 15;23(6):1736-9.[1]
Table 2: Pharmacokinetic Profile of a Lead Pyrrolo[3,4-b]pyridin-7(6H)-one Derivative
| Compound | Half-Life (t1/2) in Rats (h) | Oral Bioavailability (%) | Metabolic Stability (in vitro) | hERG Inhibition (IC50, µM) |
| 2-[(4-fluorophenyl)thio] derivative | Favorable | Good | High | > 10 |
This compound demonstrated a promising pharmacokinetic profile, suggesting its potential for further development.[1]
MCH-R1 Signaling Pathway
MCH-R1 primarily couples to Gαi and Gαq proteins. Activation by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.
Caption: MCH-R1 Signaling Cascade.
Experimental Workflow for MCH-R1 Antagonist Development
The development of novel MCH-R1 antagonists from the pyrrolo[3,4-b]pyridin-7(6H)-one series follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: MCH-R1 Antagonist Discovery Workflow.
Experimental Protocols
MCH-R1 Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of test compounds for the MCH-1 receptor.
Materials:
-
HEK293 cells stably expressing human MCH-R1.
-
Cell membrane preparation from the above cells.
-
Radioligand: [¹²⁵I]-MCH.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Unlabeled MCH (1 µM).
-
Test compounds (pyrrolo[3,4-b]pyridin-7(6H)-one derivatives) dissolved in DMSO.
-
96-well filter plates (GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well filter plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, 50 µL of [¹²⁵I]-MCH (at a concentration near its Kd), and 100 µL of the MCH-R1 membrane preparation.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 1 µM unlabeled MCH.
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value using non-linear regression. The Ki value can be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To functionally assess the antagonist activity of test compounds by measuring their ability to block MCH-induced intracellular calcium release.
Materials:
-
HEK293 cells stably expressing human MCH-R1.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
MCH agonist.
-
Test compounds.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed the MCH-R1 expressing cells into the microplates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a solution of MCH agonist (at a concentration that elicits ~80% of the maximal response, EC80) into the wells.
-
Immediately record the change in fluorescence intensity over time.
-
The antagonist effect is quantified by the reduction in the MCH-induced fluorescence signal. Determine the IC50 values by plotting the percentage of inhibition against the log of the antagonist concentration.
cAMP Accumulation Assay
Objective: To determine the ability of antagonists to reverse the MCH-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing human MCH-R1.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin.
-
MCH agonist.
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the MCH-R1 expressing cells in a suitable multi-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 30 minutes.
-
Stimulate the cells with a mixture of MCH agonist (at its EC80) and a fixed concentration of forskolin (to induce a measurable level of cAMP) for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
The antagonist activity is determined by the reversal of the MCH-induced decrease in forskolin-stimulated cAMP levels. Calculate IC50 values from the dose-response curves.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Rodent Model
Objective: To evaluate the effect of a lead MCH-R1 antagonist on food intake and body weight in an animal model of obesity.
Materials:
-
Male C57BL/6 mice.
-
High-fat diet (HFD; ~60% kcal from fat) and standard chow.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Oral gavage needles.
-
Metabolic cages for food intake and energy expenditure monitoring.
Procedure:
-
Induce obesity in mice by feeding them a high-fat diet for 8-12 weeks. A control group is maintained on a standard chow diet.
-
Acclimate the DIO mice to single housing and handling.
-
Randomize the DIO mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle daily via oral gavage at a predetermined dose.
-
Monitor body weight daily and food intake at regular intervals (e.g., 2, 4, 8, and 24 hours post-dose) for the duration of the study (e.g., 2-4 weeks).
-
At the end of the study, key metabolic parameters and body composition can be assessed.
-
Compare the changes in body weight and food intake between the treated and vehicle groups to determine the in vivo efficacy of the MCH-R1 antagonist.
References
Application Notes and Protocols: Synthesis and Evaluation of Pyrrolo[3,4-b]pyridin-5-ones for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of pyrrolo[3,4-b]pyridin-5-ones and their evaluation as potential therapeutic agents for breast cancer. This document includes detailed experimental protocols, quantitative biological data, and visual diagrams of key processes to facilitate research and development in this area.
Introduction
The pyrrolo[3,4-b]pyridin-5-one scaffold is a nitrogen-containing heterocyclic system that is considered an aza-analogue of the isoindolin-1-one core.[1] Isoindolin-1-one is a structural component of several natural and synthetic compounds with demonstrated anticancer properties.[1] Consequently, derivatives of pyrrolo[3,4-b]pyridin-5-one are of significant interest in the discovery of novel anticancer agents. Recent studies have focused on their synthesis and evaluation against various cancer cell lines, including those for breast cancer. This document outlines the synthesis via the Ugi-Zhu three-component reaction and subsequent in vitro evaluation against human breast cancer cell lines.
Data Presentation
The cytotoxic activity of a series of synthesized pyrrolo[3,4-b]pyridin-5-one compounds was evaluated against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 and the estrogen receptor-positive (ER+) cell line MCF-7. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
| Compound | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |
| 1d | 13.9 ± 1.1 | > 200 |
| 1f | 6.25 ± 0.9 | > 200 |
| 1i | 12.8 ± 1.3 | > 200 |
Data extracted from in vitro cell viability assays. Values are presented as mean ± standard deviation.[2]
Of the compounds tested, compound 1f exhibited the most potent cytotoxic effect specifically against the MDA-MB-231 triple-negative breast cancer cells.[2] Interestingly, none of the compounds showed significant activity against the MCF-7 cell line at the concentrations tested.[2]
Experimental Protocols
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu Reaction
A series of pyrrolo[3,4-b]pyridin-5-ones can be synthesized in a one-pot manner by coupling an Ugi-Zhu three-component reaction (UZ-3CR) with a cascade process involving N-acylation, aza Diels-Alder cycloaddition, decarboxylation, and dehydration.[1][2] This multicomponent reaction approach offers high atom economy for assembling complex heterocyclic cores.[1]
Materials:
-
Appropriate aldehyde (1.0 equiv.)
-
Appropriate amine (1.0 equiv.)
-
Appropriate α-isocyanoacetamide (1.2 equiv.)
-
Ytterbium(III) triflate (Yb(OTf)3) (0.03 equiv.)
-
Maleic anhydride
-
Toluene (solvent)
-
Microwave reactor
Procedure:
-
Place the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in a sealed microwave reaction tube and dissolve in toluene.
-
Heat the mixture with stirring using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.
-
Add ytterbium(III) triflate (0.03 equiv.) to the mixture.
-
Continue to heat and stir under microwave irradiation for another 5 minutes.
-
Add the corresponding isocyanide (1.2 equiv.) and maleic anhydride to the reaction mixture.
-
Continue the reaction under microwave irradiation until completion (monitoring by TLC).
-
Upon completion, cool the reaction mixture and purify the product using appropriate chromatographic techniques.
The overall yields for this synthetic route range from 20% to 92%.[1][2]
Cell Viability (MTT) Assay
The cytotoxicity of the synthesized compounds against breast cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized pyrrolo[3,4-b]pyridin-5-one compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Seed the breast cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
Remove the overnight culture medium from the wells and replace it with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizations
Caption: Workflow for the one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones.
Caption: The PI3K/AKT signaling pathway and the potential target for pyrrolo[3,4-b]pyridin-5-ones.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
Welcome to the technical support center for the synthesis of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method involves a two-step process. First, the synthesis of the bicyclic diamine precursor, (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole. This is followed by N-methylation, most commonly achieved through the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid to selectively introduce a methyl group onto one of the nitrogen atoms.
Q2: What are the critical parameters to control during the N-methylation (Eschweiler-Clarke) step?
A2: The critical parameters for a successful Eschweiler-Clarke reaction are temperature, the molar ratio of reagents, and the order of addition. The reaction is typically heated to ensure the decomposition of formic acid and drive the reaction to completion. An excess of both formaldehyde and formic acid is used to ensure complete methylation. Careful control of the reaction temperature is necessary to prevent side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the N-methylation reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the disappearance of the starting material (the secondary amine) and the appearance of the desired tertiary amine product. It is advisable to use a staining agent that is sensitive to amines for TLC visualization.
Q4: What are the common impurities encountered in the synthesis?
A4: Common impurities can include unreacted starting material, byproducts from side reactions such as over-methylation to form a quaternary ammonium salt (though less common with the Eschweiler-Clarke reaction), and residual reagents. Purification is crucial to remove these impurities.
Q5: What is the recommended method for purifying the final product?
A5: Purification of the final product, a bicyclic amine, can be challenging due to its basic nature. Column chromatography on silica gel is a common method, but it often requires the use of a mobile phase modified with a small amount of a basic additive, like triethylamine or ammonia in methanol, to prevent the product from streaking or irreversibly binding to the acidic silica gel. Alternatively, purification via salt formation and subsequent liberation of the free base can be an effective strategy.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete synthesis of the precursor (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole.2. Inactive reagents (formaldehyde or formic acid).3. Insufficient reaction temperature or time. | 1. Verify the purity and identity of the precursor using techniques like NMR and Mass Spectrometry before proceeding to the methylation step.2. Use freshly opened or properly stored reagents. Formaldehyde solutions can polymerize over time.3. Ensure the reaction is heated appropriately (typically reflux) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. |
| Formation of Side Products | 1. Over-alkylation leading to quaternary ammonium salts (less common with Eschweiler-Clarke).2. Side reactions due to high temperatures. | 1. The Eschweiler-Clarke reaction inherently minimizes the formation of quaternary salts.[1] However, if observed, consider alternative, milder methylating agents.2. Maintain a consistent and appropriate reaction temperature. Use an oil bath for uniform heating. |
| Difficult Purification | 1. Product streaking on silica gel column.2. Co-elution of impurities. | 1. Add a small percentage (0.5-2%) of triethylamine or ammonia in methanol to the eluent system to deactivate the acidic sites on the silica gel.[2]2. Optimize the gradient elution profile. If impurities persist, consider an alternative purification method such as crystallization of a salt derivative followed by liberation of the free base. |
| Inconsistent Yields | 1. Variability in reagent quality.2. Inconsistent reaction work-up. | 1. Use reagents from a reliable source and ensure proper storage.2. Standardize the work-up procedure, including quenching, extraction, and drying steps, to ensure reproducibility. |
Experimental Protocols
Synthesis of (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole (Precursor)
N-Methylation of (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole via Eschweiler-Clarke Reaction
Materials:
-
(3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (for basification)
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Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
To a solution of (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole in a suitable reaction flask, add an excess of aqueous formaldehyde (typically 2.2 equivalents).
-
With stirring, add an excess of formic acid (typically 2.2 equivalents) portion-wise to the mixture. The addition may be exothermic.
-
Heat the reaction mixture to reflux (typically around 100 °C) and maintain this temperature for several hours. The reaction progress should be monitored by TLC or LC-MS.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide to a pH greater than 10. This step should be performed in an ice bath as it is highly exothermic.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane, multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine).
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Molar Ratio (Amine:Formaldehyde:Formic Acid) | 1 : 2.2 : 2.2 | An excess of formaldehyde and formic acid is used to drive the reaction to completion. |
| Reaction Temperature | 80 - 100 °C | Refluxing conditions are generally employed. |
| Reaction Time | 2 - 18 hours | Monitor by TLC or LC-MS for completion. |
| Yield | Variable | Highly dependent on the purity of the starting material and the optimization of reaction and purification conditions. |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps and logical relationships in the synthesis and troubleshooting of this compound.
Caption: A simplified workflow for the synthesis of the target compound.
References
Technical Support Center: Purification of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include starting materials, reagents from the synthesis, diastereomers, and byproducts from side reactions. Given its structure as a bicyclic amine, related impurities such as partially reduced or oxidized species may also be present.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound at room temperature in a dry environment.[1] The compound is described as a colorless to yellow liquid.[1] To prevent degradation, it should be stored in a tightly sealed container.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Purity is typically assessed using a combination of techniques. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for quantitative analysis. Structural confirmation and qualitative assessment can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. The infrared spectrum should conform to the expected structure of the molecule.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Co-distillation with impurities having similar boiling points.- Thermal decomposition during distillation. | - Utilize fractional distillation with a high-efficiency column.- Perform distillation under reduced pressure to lower the boiling point. |
| Product Discoloration (Yellowing) | - Air oxidation of the amine functional groups.- Presence of trace acidic impurities catalyzing polymerization. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon).- Neutralize any residual acid from the synthesis before purification. |
| Incomplete Separation of Diastereomers | - Diastereomers have very similar physical properties. | - Employ chiral chromatography or recrystallization with a chiral resolving agent. |
| Broad Peaks in Chromatography | - Interaction of the basic amine with the stationary phase.- Inappropriate solvent system. | - Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase.- Optimize the solvent gradient and stationary phase. |
Experimental Protocols
General Protocol for Purification by Vacuum Distillation
This protocol is a general guideline and may require optimization for your specific sample.
-
Preparation : Ensure the crude this compound is free of any non-volatile impurities and residual solvents. If acidic impurities are suspected, a preliminary wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by drying over a suitable agent (e.g., anhydrous sodium sulfate) is recommended.
-
Apparatus Setup : Assemble a vacuum distillation apparatus. Use a short path distillation head for small quantities to minimize losses.
-
Distillation :
-
Heat the distillation flask gently using an oil bath.
-
Apply vacuum gradually to the desired pressure.
-
Collect any low-boiling fractions separately.
-
Collect the main fraction corresponding to the boiling point of this compound at the applied pressure.
-
Monitor the temperature of the vapor and the head of the distillation column throughout the process.
-
-
Post-Distillation : Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool. Transfer the purified product to a clean, dry, and inert-gas-flushed container for storage.
General Protocol for Column Chromatography
-
Stationary Phase Selection : Choose a suitable stationary phase. For a basic compound like this compound, alumina (basic or neutral) or silica gel treated with a small amount of a base (e.g., triethylamine) is often effective to prevent peak tailing.
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Mobile Phase Selection : Start with a non-polar solvent and gradually increase the polarity. A common solvent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The addition of a small percentage of triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape.
-
Column Packing : Pack the column with the chosen stationary phase slurried in the initial mobile phase solvent.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
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Elution : Begin elution with the mobile phase, gradually increasing the polarity. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or another suitable analytical technique.
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Fraction Pooling and Solvent Removal : Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
common side reactions in the synthesis of pyrrolo[3,4-b]pyrroles
Welcome to the technical support center for the synthesis of pyrrolo[3,4-b]pyrroles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical advice in a question-and-answer format to help you troubleshoot common issues in your synthetic procedures.
Domino Synthesis of Hexahydropyrrolo[3,4-b]pyrroles
Question 1: My domino reaction between a 3-bromopyrrole-2,5-dione and an aminocrotonic acid ester is producing a significant amount of dark, tarry material instead of the desired hexahydropyrrolo[3,4-b]pyrrole. What is the likely cause and how can I prevent it?
Answer: The formation of tar-like substances in this domino reaction is a common issue that typically arises from using an incorrect stoichiometric ratio of reactants, particularly when an additional base is used. When the reactant molar ratio is 1:1 in the presence of an added base like triethylamine (Et₃N) or pyridine, it can lead to a significant decrease in the yield of the target product and the formation of intractable polymeric materials.[1]
Troubleshooting Steps:
-
Adjust Reactant Stoichiometry: The most critical parameter to control is the molar ratio of your reactants. For the reaction of bromomaleimides with aminocrotonates, a 1:2 molar ratio of the bromomaleimide to the aminocrotonate has been shown to be effective without the need for an additional base.
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Avoid Excess Base: The aminocrotonate can act as both a reactant and a base. The addition of another base, such as Et₃N or pyridine, can promote undesired side reactions and polymerization, leading to the formation of tar. It is recommended to perform the reaction without any additional base.
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Solvent and Temperature Control: The reaction is typically carried out in methanol at room temperature with stirring for 4-6 hours. While other solvents like acetic acid can be used, they may result in lower yields. Solvents such as chloroform, ethyl acetate, benzene, and dioxane are generally less effective.
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Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
General Side Reactions in Pyrrole Synthesis Applicable to Pyrrolo[3,4-b]pyrrole Systems
Question 2: I am attempting a Paal-Knorr type cyclization to form a pyrrolo[3,4-b]pyrrole derivative and I am observing a significant byproduct. What is the most likely side product and how can I minimize its formation?
Answer: In Paal-Knorr syntheses, the most common side product is the corresponding furan derivative.[2] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl precursor before it can react with the amine. This side reaction is especially prevalent under strongly acidic conditions (pH < 3).[2][3]
Troubleshooting Steps:
-
pH Control: Carefully control the acidity of your reaction medium. It is advisable to maintain a pH above 3. Using a weak acid, such as acetic acid, as a catalyst is generally preferred over strong mineral acids like hydrochloric acid.[2][3]
-
Use of Excess Amine: Employing an excess of the primary amine can help to favor the desired pyrrole formation by increasing the rate of the intermolecular reaction over the competing intramolecular cyclization of the diketone.[2]
-
Milder Catalysts: Consider using alternative and milder catalysts. Lewis acids and various heterogeneous catalysts have been shown to be effective in promoting the Paal-Knorr reaction while minimizing the formation of furan byproducts.
Question 3: My reaction mixture is turning dark and forming a tarry substance, making purification difficult. What is causing this and how can I prevent it?
Answer: The formation of a dark, tarry material is often indicative of polymerization of either the starting materials or the newly formed pyrrole product. This is a common issue in many pyrrole syntheses and is typically exacerbated by excessively high temperatures or highly acidic conditions.
Troubleshooting Steps:
-
Moderate Reaction Temperature: Avoid excessively high temperatures. If you are heating the reaction, try lowering the temperature and extending the reaction time. Monitoring the reaction by TLC will help you find the optimal balance.
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Use Milder Acid Catalysts: Strong acids can promote polymerization. Switch to a milder acid catalyst, or in some cases, the reaction may proceed under neutral conditions, albeit at a slower rate.
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Inert Atmosphere: Some pyrrole syntheses are sensitive to air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of colored, oxidized byproducts.
Quantitative Data on Reaction Conditions
The following table summarizes how different reaction conditions can affect the yield of the desired pyrrolo[3,4-b]pyrrole product and the formation of side products, based on a domino synthesis approach.
| Reactant Ratio (Bromomaleimide:Aminocrotonate) | Added Base | Solvent | Temperature | Yield of Pyrrolo[3,4-b]pyrrole | Side Products | Reference |
| 1:1 | Et₃N or Pyridine | Methanol | Room Temp. | Significantly Decreased | Tar Products | [1] |
| 1:2 | None | Methanol | Room Temp. | 77% | Not specified | [4] |
| 1:2 | None | Acetic Acid | Room Temp. | Lower than in Methanol | Not specified | [4] |
| 1:2 | None | Chloroform, Ethyl Acetate, Benzene, Dioxane | Room Temp. | Lower yields | Not specified | [4] |
Experimental Protocols
Domino Synthesis of a Hexahydropyrrolo[3,4-b]pyrrole Derivative
This protocol describes the synthesis of (3aS,6aR)-Ethyl 1-benzyl-2-methyl-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-3-carboxylate.[4]
Materials:
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N-phenyl-3-bromomaleimide (0.002 mol)
-
Ethyl N-benzyl-β-aminocrotonate (0.004 mol)
-
Methanol (5 mL)
Procedure:
-
In a suitable reaction flask, prepare a mixture of N-phenyl-3-bromomaleimide (0.002 mol) and ethyl N-benzyl-β-aminocrotonate (0.004 mol) in 5 mL of methanol.
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Stir the reaction mixture at room temperature for 4 to 6 hours.
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Monitor the progress of the reaction by TLC.
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Upon completion, a precipitate of the product will form.
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Collect the precipitate by filtration.
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Recrystallize the crude product from methanol to obtain the purified hexahydropyrrolo[3,4-b]pyrrole as colorless crystals.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical transformations and potential pitfalls, the following diagrams illustrate key concepts in the synthesis of pyrrolo[3,4-b]pyrroles.
Caption: Troubleshooting common side reactions in Paal-Knorr type syntheses.
Caption: Experimental workflow for the domino synthesis of hexahydropyrrolo[3,4-b]pyrroles.
References
- 1. Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Synthesis
Welcome to the technical support center for the synthesis of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this valuable bicyclic diamine intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the hexahydropyrrolo[3,4-b]pyrrole core?
A1: The synthesis of the hexahydropyrrolo[3,4-b]pyrrole core can be challenging due to the need for precise stereochemical control. A key approach involves the stereospecific intramolecular [3+2] dipolar cycloaddition of an azomethine ylide. This can be generated in situ from the condensation of an N-substituted glycine with a chiral aldehyde, such as a 3-allyl-2-formyl perhydro-1,3-benzoxazine. This method has been shown to produce a single diastereoisomer.[1] Other strategies include Hantzsch-type domino reactions and copper-catalyzed domino reactions involving 2H-azirines, although these may require more optimization to achieve the desired cis-stereochemistry.
Q2: How can I introduce the N-methyl group to form the final product?
A2: The N-methylation of the bicyclic diamine can be achieved through several methods. A common approach is reductive amination using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or through an Eschweiler-Clarke reaction using formic acid and formaldehyde. Alternatively, direct alkylation with a methylating agent such as methyl iodide or dimethyl sulfate can be employed, though this may lead to over-methylation, so careful control of stoichiometry is crucial.
Q3: What are the most critical factors for controlling stereochemistry during the synthesis?
A3: The stereochemistry of the final product is highly dependent on the synthetic route chosen. In the case of the intramolecular [3+2] dipolar cycloaddition, the chirality of the starting materials, such as the chiral perhydro-1,3-benzoxazine, dictates the stereochemical outcome of the cyclization.[1] It is essential to use enantiomerically pure starting materials and to control the reaction conditions (temperature, solvent, and catalyst) to prevent any racemization or epimerization.
Q4: What are the best methods for purifying the final product?
A4: Purification of this compound can be achieved through several techniques. Due to its basic nature, extraction with an acidic solution followed by basification and re-extraction into an organic solvent can be an effective initial purification step. For achieving high purity, column chromatography on silica gel is often employed. Additionally, crystallization of a salt, such as the hydrochloride or tartrate salt, can be a highly effective method for both purification and separation of diastereomers if any are present.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield in Cycloaddition Step
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no formation of the bicyclic core | Inefficient formation of the azomethine ylide intermediate. | - Ensure anhydrous reaction conditions as moisture can hydrolyze the imine intermediate. - Optimize the reaction temperature; some cycloadditions require heating to proceed at a reasonable rate. - The presence of a mild base can sometimes facilitate the condensation step.[1] |
| Decomposition of starting materials or intermediates. | - Use freshly distilled or purified starting materials. - Monitor the reaction closely by TLC or LC-MS to identify the point of decomposition and adjust conditions accordingly. | |
| Incorrect stereochemistry of starting materials. | - Verify the stereochemical purity of your chiral auxiliaries and starting materials using appropriate analytical techniques (e.g., chiral HPLC, NMR with a chiral shift reagent). |
Poor Selectivity in N-Methylation
| Problem | Possible Cause | Troubleshooting Steps |
| Formation of over-methylated (quaternary ammonium salt) or unreacted starting material | Incorrect stoichiometry of the methylating agent. | - Carefully control the equivalents of the methylating agent. A slight excess may be needed, but a large excess should be avoided. - Add the methylating agent slowly to the reaction mixture to maintain a low concentration. |
| Reaction conditions are too harsh. | - For alkylation with methyl iodide, perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Consider using a milder methylating agent. | |
| Low yield of the desired mono-methylated product | Inefficient reaction. | - If using reductive amination, ensure the pH of the reaction mixture is optimal for iminium ion formation (typically weakly acidic). - Ensure the reducing agent is active and added at the appropriate time. |
Difficulty in Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Co-elution of impurities during column chromatography | Similar polarity of the product and impurities. | - Experiment with different solvent systems for chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina). |
| Product is unstable on silica gel. | - Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent product degradation. | |
| Failure to crystallize or formation of an oil | Product is not pure enough. | - Purify the crude product by column chromatography before attempting crystallization. |
| Incorrect choice of solvent for crystallization. | - Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization. - Consider forming a salt (e.g., hydrochloride, tartrate) which may have better crystalline properties. |
Experimental Protocols
Synthesis of (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole Core via Intramolecular Cycloaddition
This protocol is adapted from a general method for the synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles.[1]
-
Formation of the Azomethine Ylide Precursor: In a round-bottom flask under an inert atmosphere, dissolve the chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine (1.0 eq) in anhydrous toluene.
-
Add N-substituted glycine (1.1 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the starting materials.
-
Cycloaddition: Once the starting materials are consumed, cool the reaction mixture to room temperature. The intramolecular [3+2] dipolar cycloaddition occurs to form the bicyclic product.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
N-Methylation of (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole
This protocol describes a general method for N-methylation.
-
Reaction Setup: Dissolve the (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask.
-
Reductive Amination: Add aqueous formaldehyde (1.1 eq) to the solution, followed by the portion-wise addition of a reducing agent like sodium triacetoxyborohydride (1.5 eq) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or by crystallization of a suitable salt to yield pure this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for common synthesis issues.
References
Technical Support Center: (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under an inert gas, such as nitrogen or argon, at a temperature of 2–8 °C.[1] The container should be tightly sealed and stored in a dry, cool, and well-ventilated place.[2]
Q2: What are the potential degradation pathways for this compound?
A2: As a saturated bicyclic amine, this compound is susceptible to degradation through several pathways common to amines. These include:
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Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides. This process can be accelerated by the presence of oxygen, light, and trace metals.
-
Acid-Base Reactions: The compound is a base and will react with acids. Strong acidic conditions may lead to salt formation and potentially catalyze degradation reactions.
-
Thermal Degradation: Exposure to high temperatures can lead to decomposition.
Q3: Is this compound sensitive to light or moisture?
Q4: What are some signs of degradation?
A4: Degradation of the compound may be indicated by a change in physical appearance, such as color change or the formation of precipitates. Purity analysis by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to detect degradation.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Decreased purity over time | Improper storage conditions (exposure to air, light, or elevated temperatures). | 1. Verify that the compound is stored under an inert atmosphere at 2-8°C. 2. Ensure the container is tightly sealed. 3. Protect the compound from light by using an amber vial or storing it in a dark place. |
| Inconsistent experimental results | Degradation of the compound in solution. | 1. Prepare solutions fresh before use. 2. If solutions need to be stored, conduct a solution stability study to determine the appropriate storage duration and conditions. 3. Avoid exposing solutions to extreme pH, high temperatures, or strong light. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Perform a forced degradation study to identify potential degradation products. 2. Characterize the unknown peaks using techniques such as LC-MS to understand the degradation pathway. 3. Optimize the analytical method to ensure separation of the main compound from all degradation products. |
Experimental Protocols
Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to accurately quantify this compound in the presence of its degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of polar and non-polar impurities.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore) or Mass Spectrometry (MS) for more sensitive and specific detection.
-
Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating analytical method. A target degradation of 5-20% is generally aimed for.
1. Acidic Hydrolysis:
- Protocol: Dissolve the compound in 0.1 M hydrochloric acid. Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and analyze by HPLC.
2. Basic Hydrolysis:
- Protocol: Dissolve the compound in 0.1 M sodium hydroxide. Incubate the solution at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and analyze by HPLC.
3. Oxidative Degradation:
- Protocol: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period. At each time point, withdraw a sample and analyze by HPLC.
4. Thermal Degradation (Solid State):
- Protocol: Place a known amount of the solid compound in a controlled temperature oven at, for example, 80°C. At specified time points, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.
5. Photostability:
- Protocol: Expose the solid compound or a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). A control sample should be protected from light. Analyze the exposed and control samples by HPLC at specified time points.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Paal-Knorr Pyrrole Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for the Paal-Knorr synthesis of substituted pyrroles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis is a chemical reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic catalysis. The accepted mechanism proceeds through several key steps:
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Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1]
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Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, which results in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[1][2]
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Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, eliminating two molecules of water to form the stable aromatic pyrrole ring.[1]
Caption: Reaction pathway for the Paal-Knorr pyrrole synthesis.
Q2: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
Low yields in a Paal-Knorr synthesis can be attributed to several factors:
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Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1][3]
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Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]
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Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][4]
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Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]
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Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]
Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][5] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]
To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[4] Using a weak acid like acetic acid can be beneficial.
-
Use Excess Amine: An excess of the amine can help to favor the pyrrole formation pathway.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor the furan formation.
Q4: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.
Q5: Are there other, less common, side reactions to be aware of?
Besides furan formation, other side reactions can occur, although they are less common. If the reaction mixture is contaminated with other nucleophiles, a mixture of products can be formed. For instance, if your starting materials or solvents contain traces of other amines, you may isolate a mixture of N-substituted pyrroles.[6]
Q6: What are the recommended methods for purifying the synthesized pyrrole?
The purification method will depend on the physical properties of the synthesized pyrrole. Common techniques include:
-
Recrystallization: This is effective for solid pyrroles. A common solvent system is a mixture of methanol and water.
-
Column Chromatography: This is a versatile method for purifying both solid and liquid pyrroles. Silica gel is a common stationary phase.
-
Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an effective purification method.
-
Acid/Base Extraction: If the pyrrole has basic or acidic functionalities, an acid/base extraction can be used to separate it from neutral impurities.
Troubleshooting Guide
Caption: A troubleshooting guide for common Paal-Knorr synthesis issues.
Data Presentation
Table 1: Comparison of Catalysts for Paal-Knorr Pyrrole Synthesis
| Catalyst | Typical Conditions | Reaction Time | Typical Yield (%) | Notes |
| Acetic Acid | Reflux | 15 min - 24 h | >60, often 80-95[7] | A common and effective weak acid catalyst.[4] |
| p-Toluenesulfonic acid (p-TsOH) | Reflux in benzene | Variable | Good | A stronger acid catalyst, can sometimes lead to furan formation.[8] |
| Iodine (I₂) | Room Temperature, Solvent-free | 5-10 minutes | High | A mild and efficient catalyst, especially for less basic aromatic amines.[9] |
| Montmorillonite KSF Clay | Room Temperature, Solvent-free | Variable | High | A solid acid catalyst that can be easily removed by filtration.[10] |
| Bismuth Nitrate (Bi(NO₃)₃) | Variable | Short | Excellent | A mild Lewis acid catalyst.[2] |
| Silica Sulfuric Acid (SiO₂-OSO₃H) | Room Temperature, Solvent-free | ~3 minutes | Up to 98%[9] | A reusable heterogeneous catalyst.[9] |
| Zirconium(IV) chloride (ZrCl₄) | Variable | Short | High | A Lewis acid catalyst.[11] |
| Iron(III) chloride (FeCl₃) | Mild Conditions | Short | Good to Excellent[12] | A low-cost and efficient Lewis acid catalyst.[12] |
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Method | Typical Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Advantages |
| Conventional Heating | 25 - 100[7] | 15 min - 24 h[7] | >60, often 80-95[7] | Simple setup, well-established. |
| Microwave Irradiation | 120 - 160[13] | 2 - 15 minutes[13] | 65 - 89[13] | Drastically reduced reaction times, often higher yields, milder conditions.[14][15][16] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
Materials:
-
Aniline (1.0 eq)
-
2,5-Hexanedione (1.0 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid (for workup)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[1]
-
Add one drop of concentrated hydrochloric acid to the mixture.[1]
-
Heat the reaction mixture to reflux for 15-30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.[1]
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[1]
-
Collect the crystals by vacuum filtration and wash them with cold water.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[16]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Purify the crude product by column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Pyrrole synthesis [organic-chemistry.org]
- 13. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 14. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 15. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of the Pyrrolo[3,4-b]pyrrole Core
Welcome to the technical support center for the functionalization of the pyrrolo[3,4-b]pyrrole core. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their synthetic efforts. The information is presented in a practical question-and-answer format to directly address common challenges encountered during the chemical modification of this heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of the pyrrolo[3,4-b]pyrrole core?
The functionalization of the pyrrolo[3,4-b]pyrrole core presents several key challenges, primarily centered around regioselectivity, reactivity, and stability. As with many nitrogen-containing heterocycles, the pyrrole rings are electron-rich, making them susceptible to electrophilic substitution. However, controlling the position of substitution (C1/C3 vs. C2) can be difficult. Furthermore, the N-H protons are acidic and can interfere with certain reactions, necessitating the use of protecting groups. The stability of the core under harsh reaction conditions, particularly strong acids or bases, can also be a concern, potentially leading to decomposition or undesired side reactions.
Q2: Which positions on the pyrrolo[3,4-b]pyrrole core are most reactive towards electrophiles?
In general, the α-positions (C1 and C3) adjacent to the nitrogen atoms are the most electron-rich and, therefore, the most susceptible to electrophilic attack. This is a common reactivity pattern observed in pyrrole chemistry, where electrophilic substitution preferentially occurs at the C2 position. This preference is due to the greater stabilization of the cationic intermediate formed during the reaction.[1][2][3] However, the specific regioselectivity can be influenced by the presence of existing substituents on the core and the choice of reaction conditions.
Q3: Is it necessary to protect the nitrogen atoms of the pyrrolo[3,4-b]pyrrole core before attempting functionalization?
Protection of the pyrrole nitrogens is often a crucial step for successful functionalization, particularly for reactions involving strong bases or organometallic reagents. The acidic N-H protons can be deprotonated by strong bases, leading to undesired side reactions or catalyst deactivation in cross-coupling reactions. Common protecting groups for pyrroles include sulfonyl derivatives (e.g., tosyl) or silyl ethers (e.g., SEM-Cl). The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.
Troubleshooting Guides
N-Functionalization
Issue: Low yield during N-alkylation or N-arylation.
-
Possible Cause 1: Incomplete deprotonation of the pyrrole nitrogen.
-
Troubleshooting Tip: Ensure a sufficiently strong base is used to fully deprotonate the N-H group. Common bases for N-alkylation of pyrroles include sodium hydride (NaH) or potassium hydroxide (KOH). The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are often effective. For N-arylation, copper-catalyzed conditions often employ bases like potassium carbonate or cesium carbonate.[4][5]
-
-
Possible Cause 2: Poor reactivity of the electrophile.
-
Troubleshooting Tip: For N-arylation with aryl halides, the reactivity order is typically I > Br > Cl. If using a less reactive halide, consider using a more active catalyst system or higher reaction temperatures. The addition of specific ligands can also enhance the catalytic activity in copper or palladium-catalyzed N-arylation reactions.[5]
-
-
Possible Cause 3: Steric hindrance.
-
Troubleshooting Tip: If either the pyrrolo[3,4-b]pyrrole core or the alkyl/aryl halide is sterically hindered, the reaction rate may be significantly reduced. In such cases, prolonged reaction times, higher temperatures, or the use of a less bulky base might be necessary.
-
Caption: Troubleshooting workflow for N-functionalization.
C-Functionalization: Electrophilic Substitution
Issue: Low yield or formation of multiple products in electrophilic substitution (e.g., Vilsmeier-Haack, Friedel-Crafts).
-
Possible Cause 1: Polymerization of the pyrrole core.
-
Troubleshooting Tip: The electron-rich pyrrolo[3,4-b]pyrrole core can be sensitive to strong acids, which can lead to polymerization.[2] For reactions like Friedel-Crafts acylation, which traditionally use strong Lewis acids, milder conditions should be employed. The Vilsmeier-Haack reaction is a generally milder alternative for formylation.[6][7][8]
-
-
Possible Cause 2: Lack of regioselectivity.
-
Troubleshooting Tip: While electrophilic substitution is expected to favor the α-positions (C1/C3), substitution at the β-position (C2) can occur, especially if the α-positions are blocked. To enhance regioselectivity, consider introducing a directing group on one of the nitrogen atoms. The choice of solvent and reaction temperature can also influence the regiochemical outcome.
-
-
Possible Cause 3: Deactivation by the acylating agent.
-
Troubleshooting Tip: In Friedel-Crafts acylation, the product is a less reactive ketone, which can sometimes complex with the Lewis acid catalyst, effectively inhibiting the reaction. Using a stoichiometric amount of the Lewis acid or adding it portion-wise can sometimes mitigate this issue.
-
Caption: Troubleshooting for electrophilic C-functionalization.
C-Functionalization: Cross-Coupling Reactions
Issue: Low yield in Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions.
-
Possible Cause 1: Catalyst inhibition.
-
Troubleshooting Tip: If the pyrrolo[3,4-b]pyrrole substrate contains free N-H groups, they can coordinate to the palladium catalyst and inhibit its activity. Protecting the nitrogen atoms prior to the cross-coupling reaction is highly recommended.
-
-
Possible Cause 2: Inappropriate choice of catalyst, ligand, or base.
-
Troubleshooting Tip: The success of a Suzuki-Miyaura coupling is highly dependent on the combination of the palladium source, ligand, and base. A screening of different conditions is often necessary. For electron-rich heterocycles, ligands like SPhos or XPhos can be effective. The choice of base is also crucial, with common options including carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).
-
-
Possible Cause 3: Dehalogenation or other side reactions.
-
Troubleshooting Tip: Dehalogenation of the starting material can be a significant side reaction. This can sometimes be minimized by using milder reaction conditions (e.g., lower temperature) or a different catalyst system. Monitoring the reaction by TLC or LC-MS can help to identify the formation of byproducts.
-
Data Presentation
The following tables summarize typical yields for functionalization reactions on related pyrrole systems. This data can serve as a benchmark for optimizing reactions on the pyrrolo[3,4-b]pyrrole core.
Table 1: Illustrative Yields for N-Alkylation of Pyrrole Derivatives.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Propargyl bromide | K₂CO₃ | DMF | Room Temp | 14 | 87 |
| 2 | Propargyl bromide | K₂CO₃ | DMF | 65 | 5 | 85 |
| 3 | Propargyl bromide | K₂CO₃ | DMF | 80 | 5 | 86 |
Data adapted from a study on N-alkylation of a pyrrole derivative and may serve as a starting point for optimization.[4]
Table 2: Optimization of Suzuki-Miyaura Coupling on a SEM-Protected Bromopyrrole.
| Entry | Catalyst | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | 90 | 61 |
| 2 | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 90 | 43 |
| 3 | Pd(OAc)₂ | Na₂CO₃ | 90 | 35 |
| 4 | Pd(dppf)Cl₂ | Na₂CO₃ | 90 | 25 |
| 5 | Pd(PPh₃)₄ | K₂CO₃ | 90 | 76 |
| 6 | Pd(PPh₃)₄ | KF | 90 | 55 |
| 7 | Pd(PPh₃)₄ | Cs₂CO₃ | 90 | 85 |
This table illustrates the significant impact of catalyst and base selection on the yield of a Suzuki-Miyaura reaction on a protected bromopyrrole.[9]
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of a Pyrrole Derivative
This protocol is a general guideline for the formylation of an electron-rich pyrrole system and should be adapted for the specific pyrrolo[3,4-b]pyrrole substrate.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) dropwise to the stirred DMF. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent. Stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve the pyrrolo[3,4-b]pyrrole substrate in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Add the substrate solution to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to a temperature between 40-80 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to 0 °C. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate. This step is often exothermic. Stir the mixture vigorously until the hydrolysis of the intermediate iminium salt is complete. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Experimental workflow for Vilsmeier-Haack formylation.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole. This chiral bicyclic diamine is a valuable building block in pharmaceutical development, and its efficient synthesis at scale is critical.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for the scale-up of this compound?
A1: The most prevalent and scalable approach involves a multi-step synthesis commencing with a protected chiral precursor, typically (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate. This strategy allows for controlled reactions and purification at each stage. The general sequence involves:
-
Synthesis of a protected (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole derivative. This is often achieved through diastereoselective or enantioselective methods to establish the desired stereochemistry.
-
N-methylation of the protected intermediate. This step selectively introduces the methyl group onto one of the nitrogen atoms.
-
Deprotection to yield the final product, this compound.
Q2: What are the critical quality attributes to monitor during the synthesis?
A2: Key quality attributes to monitor include:
-
Enantiomeric Purity (ee%): Ensuring the correct stereoisomer is produced and maintained throughout the synthesis is paramount. Chiral HPLC is the standard analytical method for this.
-
Chemical Purity: Monitoring for by-products and unreacted starting materials at each step using techniques like GC-MS and LC-MS.
-
Residual Solvents: Ensuring that levels of residual solvents are within acceptable limits in the final product, as determined by GC headspace analysis.
-
Counter-ion Content: If the final product is isolated as a salt, the molar equivalence of the counter-ion should be determined.
Q3: Are there any specific safety precautions to consider during the scale-up?
A3: Yes, several safety precautions are crucial:
-
Hydrogenation: If the synthesis of the precursor involves catalytic hydrogenation, proper handling of hydrogen gas and pyrophoric catalysts (like Raney Nickel) is essential. Ensure the reactor is properly purged and operated in a well-ventilated area.
-
Strong Bases and Alkylating Agents: The N-methylation step may involve strong bases (e.g., sodium hydride) and hazardous alkylating agents (e.g., methyl iodide). These should be handled with appropriate personal protective equipment (PPE) and in a controlled environment.
-
Exothermic Reactions: Both methylation and deprotection steps can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to manage the reaction temperature and prevent runaways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Step 1: Synthesis of Protected Diamine | ||
| Low Diastereoselectivity/Enantioselectivity | Incorrect catalyst or chiral auxiliary; Suboptimal reaction temperature or pressure. | Screen different chiral catalysts or auxiliaries. Optimize temperature and pressure to favor the desired stereoisomer. |
| Incomplete Reaction | Insufficient catalyst loading; Poor catalyst activity; Inadequate hydrogen pressure (if applicable). | Increase catalyst loading incrementally. Ensure the catalyst is fresh and active. Increase hydrogen pressure within the safe limits of the equipment. |
| Step 2: N-Methylation | ||
| Low Yield of Methylated Product | Incomplete deprotonation of the secondary amine; Inactive methylating agent; Side reactions. | Use a stronger base or ensure anhydrous conditions for complete deprotonation. Use a fresh, high-purity methylating agent. Lowering the reaction temperature may minimize side reactions. |
| Formation of Quaternary Ammonium Salts (Over-methylation) | Excess methylating agent; Prolonged reaction time; High reaction temperature. | Use a stoichiometric amount of the methylating agent. Monitor the reaction closely and quench it upon completion. Control the reaction temperature carefully. |
| Step 3: Deprotection | ||
| Incomplete Deprotection | Insufficient acid strength or concentration; Short reaction time. | Use a stronger acid or increase its concentration. Extend the reaction time and monitor by TLC or LC-MS until completion. |
| Formation of Impurities | Acid-catalyzed side reactions; Degradation of the product. | Use milder deprotection conditions if possible. Control the reaction temperature and minimize exposure to strong acid. |
| General Issues | ||
| Difficulty in Product Isolation/Purification | Product is highly water-soluble; Formation of emulsions during workup. | Consider salt formation to facilitate precipitation and isolation. Use a different solvent system for extraction or employ techniques like azeotropic distillation to remove water. |
| Inconsistent Yields at Larger Scale | Poor heat and mass transfer; Inefficient mixing. | Ensure the reactor is appropriately sized and equipped with an efficient stirring mechanism. Optimize reagent addition rates to control exotherms. |
Quantitative Data Summary
The following table presents representative data for the key steps in the synthesis of this compound, based on typical laboratory-scale results for similar transformations. Actual scale-up results may vary and require optimization.
| Step | Reaction | Scale | Key Reagents | Typical Yield (%) | Typical Purity (ee%) |
| 1 | Enantioselective Synthesis of Protected Diamine | 100 g | Chiral catalyst, Protecting agent (e.g., Boc₂O) | 75-85 | >98 |
| 2 | N-Methylation | 100 g | Base (e.g., NaH), Methylating agent (e.g., CH₃I) | 80-90 | >98 |
| 3 | Deprotection | 100 g | Acid (e.g., HCl or TFA) | 90-95 | >98 |
Experimental Protocols
Step 1: Synthesis of (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (Protected Diamine)
This is a representative protocol and may require optimization based on the chosen synthetic route.
-
Reaction Setup: To a suitable reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add the starting material (e.g., a suitable prochiral precursor) and a chiral catalyst in an appropriate solvent (e.g., methanol or ethanol).
-
Hydrogenation (if applicable): Purge the reactor with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the target temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material using GC or LC-MS.
-
Workup: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Protection: To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine). Stir at room temperature until the protection is complete (monitor by TLC or LC-MS).
-
Isolation: Concentrate the reaction mixture under reduced pressure. Purify the crude product by crystallization or column chromatography to obtain the protected diamine.
Step 2: N-Methylation of Protected Diamine
-
Reaction Setup: In a dry reactor under a nitrogen atmosphere, dissolve the protected diamine in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Methylation: Add methyl iodide dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection to Yield this compound
-
Reaction Setup: Dissolve the N-methylated protected diamine in a suitable solvent (e.g., dichloromethane or methanol).
-
Acid Treatment: Add an excess of a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture until the deprotection is complete (monitor by TLC or LC-MS).
-
Isolation: Remove the solvent and excess acid under reduced pressure. The product can be isolated as the hydrochloride salt. To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent. Dry the organic layer and remove the solvent to yield the final product.
Experimental Workflow
References
avoiding polymerization of pyrrole derivatives during synthesis
Welcome to the Technical Support Center for Pyrrole Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the common pitfall of polymerization during the synthesis of pyrrole derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My pyrrole synthesis reaction is immediately turning black and forming a tar-like substance. What is happening and how can I prevent it?
A1: The rapid formation of a black, insoluble material, often referred to as "pyrrole black," is a clear indication of uncontrolled polymerization.[1] This occurs because the pyrrole ring is highly susceptible to oxidation and acid-catalyzed polymerization.
To prevent this, consider the following:
-
Monomer Purity: Ensure your pyrrole starting material is pure and free of colored impurities. It is highly recommended to distill pyrrole immediately before use, especially if it has been stored for a long time or appears discolored.[1]
-
Temperature Control: Exceedingly high reaction temperatures can accelerate polymerization.[2] It is often beneficial to run the reaction at a lower temperature.
-
Oxygen Exclusion: Oxygen can initiate polymerization. Therefore, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1]
-
Control of Acidity: Strong acidic conditions can promote polymerization. If your synthesis is acid-catalyzed, consider using a milder acid or a heterogeneous acid catalyst. For instance, in the Paal-Knorr synthesis, maintaining a pH above 3 can help minimize side reactions, including polymerization.[3]
-
Gradual Reagent Addition: Adding reagents, especially oxidants or acids, slowly and in a controlled manner can help to dissipate heat and maintain a low concentration of reactive intermediates, thereby reducing the likelihood of polymerization.
Q2: I'm observing a low yield in my Paal-Knorr pyrrole synthesis. What are the likely causes and how can I improve it?
A2: Low yields in the Paal-Knorr synthesis can be attributed to several factors, including side reactions and suboptimal reaction conditions.[2]
Troubleshooting steps to improve your yield:
-
Starting Material Reactivity: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered starting materials can impede the reaction.[4]
-
Catalyst Choice: The selection of the acid catalyst is critical. While Brønsted and Lewis acids can be used, their strength can influence the outcome. Milder catalysts are often preferable to avoid degradation of the product.[2]
-
Furan Byproduct Formation: The most common byproduct is the corresponding furan, which is formed through the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the involvement of the amine. To minimize this, you can try decreasing the acidity (pH > 3) or using an excess of the amine.[2]
-
Reaction Conditions: Insufficient heating or reaction time can lead to an incomplete reaction. Conversely, overly harsh conditions can cause degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
Q3: How can I effectively purify my crude pyrrole derivative to remove oligomeric byproducts?
A3: The removal of oligomeric byproducts is essential for obtaining a pure pyrrole derivative. The choice of purification method depends on the properties of your target compound.
-
Column Chromatography: This is a very common and effective method for separating the desired pyrrole derivative from oligomers and other impurities. The choice of stationary phase (e.g., silica gel) and eluent system will depend on the polarity of your compound.
-
Distillation: For liquid pyrrole derivatives, vacuum distillation is an excellent method for purification, especially for removing non-volatile polymeric residues.[5]
-
Recrystallization: If your pyrrole derivative is a solid, recrystallization from a suitable solvent system can be a powerful technique for removing impurities.
-
Washing/Extraction: Washing the crude reaction mixture with a solvent in which the oligomers are soluble but your product is not (or vice versa) can be a simple and effective initial purification step. For example, washing with hexane can often remove unreacted pyrrole.[6]
Q4: What is the purpose of using N-protected pyrroles in synthesis?
A4: Protecting the nitrogen of the pyrrole ring, for instance with a Boc (tert-butyloxycarbonyl) group, is a common strategy to prevent polymerization and control the reactivity of the pyrrole. The electron-withdrawing nature of the protecting group reduces the electron density of the pyrrole ring, making it less susceptible to oxidation and electrophilic attack, which are key steps in the polymerization process.[7] N-protected pyrroles are generally more stable and easier to handle. The protecting group can be removed later in the synthetic sequence.
Troubleshooting Guide
If you are encountering issues with polymerization during your pyrrole derivative synthesis, this guide provides a systematic approach to identifying the cause and implementing a solution.
Caption: A troubleshooting workflow for addressing unwanted polymerization in pyrrole synthesis.
Data Presentation
Table 1: Effect of Acid Catalyst on Paal-Knorr Synthesis Yield
The choice of acid catalyst can significantly impact the yield of the Paal-Knorr synthesis. The following table summarizes the yield of N-substituted pyrroles using different catalysts under solvent-free, mechanochemical conditions.
| Catalyst | pKa | Time (min) | Yield (%) |
| None | - | 30 | Trace |
| Oxalic Acid | 1.27 | 15 | 18 |
| Succinic Acid | 4.21 | 15 | 27 |
| Ascorbic Acid | 4.17 | 15 | 23 |
| Tartaric Acid | 3.04 | 15 | 34 |
| Camphorsulfonic Acid | -1.5 | 15 | 39 |
| Pyroglutamic Acid | 3.32 | 15 | 48 |
| Malonic Acid | 2.83 | 15 | 63 |
| Citric Acid | 3.13 | 15 | 74 |
| Citric Acid | 3.13 | 30 | 87 |
Data adapted from a study on the mechanochemical Paal-Knorr synthesis.[6]
Table 2: Influence of Oxidant to Monomer Ratio on Polypyrrole Conductivity
In the oxidative chemical polymerization of pyrrole, the ratio of oxidant to monomer is a critical parameter that affects the electrical conductivity of the resulting polypyrrole.
| Oxidant/Monomer (O/M) Ratio | Resistance (Ω) | DC Electrical Conductivity (S/cm) |
| 0.5 | 1.25 x 10⁶ | 8.00 x 10⁻⁷ |
| 1.0 | 8.33 x 10⁵ | 1.20 x 10⁻⁶ |
| 1.5 | 5.00 x 10⁵ | 2.00 x 10⁻⁶ |
| 2.0 | 2.50 x 10⁵ | 4.00 x 10⁻⁶ |
| 2.3 | 1.43 x 10⁵ | 6.99 x 10⁻⁶ |
| 2.5 | 1.43 x 10⁵ | 6.99 x 10⁻⁶ |
Data from a study on the chemical oxidative polymerization of pyrrole using FeCl₃ as the oxidant.[8]
Experimental Protocols
Protocol 1: Purification of Pyrrole Monomer by Vacuum Distillation
Objective: To purify commercial pyrrole, which may be discolored due to the presence of oxidative and polymeric impurities.
Materials:
-
Crude or aged pyrrole
-
Calcium hydride (CaH₂) (optional, for drying)
-
Vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Inert gas (nitrogen or argon) supply
Procedure:
-
Drying (Optional): If the pyrrole is suspected to contain water, add a small amount of calcium hydride to the crude pyrrole in the distillation flask and stir for a few hours under an inert atmosphere.
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and the joints are well-sealed. Connect the apparatus to a vacuum pump and an inert gas line.
-
Inert Atmosphere: Purge the system with an inert gas for several minutes to remove any oxygen.
-
Distillation:
-
Apply vacuum to the system. The pressure should be low enough to allow the pyrrole to distill at a moderate temperature (e.g., around 30-60 °C).[9][10]
-
Gently heat the distillation flask using a heating mantle.
-
Collect the colorless, pure pyrrole distillate in the receiving flask. The boiling point of pyrrole is approximately 129-131 °C at atmospheric pressure, but it will be significantly lower under vacuum.
-
-
Storage: Store the freshly distilled, colorless pyrrole under an inert atmosphere in a sealed, light-protected container, preferably at a low temperature (e.g., in a freezer).[1]
Caption: A general workflow for the purification of pyrrole monomer by vacuum distillation.
Protocol 2: Synthesis of N-Boc-pyrrole
Objective: To synthesize N-Boc-pyrrole, a common N-protected pyrrole derivative, to prevent polymerization in subsequent reactions.
Materials:
-
Pyrrole (freshly distilled)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pyrrole (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add triethylamine (TEA) (1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.5 eq).[7]
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with water.
-
Separate the organic layer and wash it again with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-Boc-pyrrole.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, although in many cases, the product is of sufficient purity after workup.
Caption: A simplified diagram illustrating the oxidative polymerization of pyrrole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aarhat.com [aarhat.com]
- 9. distillation of pyrrole: need advice [groups.google.com]
- 10. US2350447A - Separation of pyrrole - Google Patents [patents.google.com]
Technical Support Center: Efficient Synthesis of Substituted Pyrroles
Welcome to the Technical Support Center for the synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to optimize your catalyst selection and reaction conditions for efficient pyrrole synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted pyrroles, offering step-by-step guidance to diagnose and resolve them.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia, can sometimes present challenges such as low yields and byproduct formation.
Question: My Paal-Knorr synthesis is resulting in a low yield or is not proceeding to completion. What are the common causes?
Answer: Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1][2] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1][3]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][2] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][2][3]
-
Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]
Question: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][2] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]
To minimize furan formation:
-
Control Acidity: Maintain a pH above 3 to disfavor the furan formation pathway.[1][3]
-
Use Excess Amine: A slight excess of the amine can help to favor the pyrrole synthesis pathway.[1]
-
Catalyst Choice: Consider using milder or heterogeneous acid catalysts like silica sulfuric acid.[3]
Question: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
Answer: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst.[1]
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. A key challenge is managing chemoselectivity.
Question: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. How can I improve the chemoselectivity?
Answer: Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways. Here's how to troubleshoot these issues:
-
Inefficient Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine. Ensure this step is efficient by using a slight excess of the amine.[4]
-
N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone via either N-alkylation or C-alkylation. C-alkylation is the desired pathway for pyrrole formation. The choice of solvent can influence this selectivity; protic solvents can favor the desired C-alkylation.[4]
-
Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react with the amine in a simple substitution reaction. To minimize these side reactions, consider slow addition of the α-haloketone to the reaction mixture.[4]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding catalyst selection and optimization for various pyrrole synthesis methods.
1. What are the key considerations when selecting a catalyst for the Clauson-Kaas pyrrole synthesis?
The Clauson-Kaas reaction, which synthesizes N-substituted pyrroles from 2,5-dialkoxytetrahydrofuran and primary amines, is acid-catalyzed.[5] While acetic acid was traditionally used, various Brønsted and Lewis acids have been employed to improve yields and reaction times.[5] For substrates with acid-sensitive functionalities, milder catalysts are recommended.[4] Greener approaches have utilized catalysts like iron(III) chloride in water and reusable solid acid catalysts.[5]
2. How can I improve regioselectivity in the Paal-Knorr synthesis with unsymmetrical 1,4-dicarbonyls?
Achieving high regioselectivity depends on differentiating the reactivity of the two carbonyl groups.[4] This can be achieved through:
-
Steric Hindrance: A bulkier substituent near one carbonyl group will hinder nucleophilic attack at that position.[4]
-
Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to attack.[4]
-
Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[4]
3. Are there metal-free catalyst options for pyrrole synthesis?
Yes, several organocatalytic methods have been developed. For the Paal-Knorr synthesis, catalysts like vitamin B1, squaric acid, and urea in combination with choline chloride have been used.[6] These options offer environmentally friendly alternatives to metal-based catalysts.
4. What is catalyst poisoning and how can it be avoided in pyrrole synthesis?
Catalyst poisoning occurs when impurities or byproducts bind to the active sites of a catalyst, reducing its efficiency.[7][8] Common poisons include sulfur compounds, halides, and heavy metals.[7] To prevent poisoning, it is crucial to use pure reactants and solvents.[9] If poisoning is suspected, purification of starting materials or using a more robust or protected catalyst may be necessary.[9]
Data Presentation
Table 1: Comparison of Catalysts for Regioselective Paal-Knorr Synthesis [4]
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Temperature (°C) | Major Regioisomer | Regioisomeric Ratio | Yield (%) |
| 1-Phenyl-1,4-pentanedione | Aniline | Acetic Acid | Reflux | 2-Methyl-1,5-diphenyl-1H-pyrrole | >95:5 | 85 |
| 1-Phenyl-1,4-pentanedione | Benzylamine | Acetic Acid | Reflux | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole | >95:5 | 82 |
| 2-Methyl-1,4-hexanedione | Aniline | Acetic Acid | 80 | 1-Phenyl-2,5-dimethyl-1H-pyrrole | 80:20 | 75 |
| 2-Methyl-1,4-hexanedione | Benzylamine | p-TsOH / Toluene | Reflux | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 78:22 | 70 |
Table 2: Catalyst Performance in Clauson-Kaas Synthesis of N-Arylpyrroles [5]
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sc(OTf)₃ (3) | 1,4-Dioxane | 100 | 0.5 - 2 | 74 - 95 |
| Zn(OTf)₂ (5) | - | 70 | 8 | 15 - 94 |
| FeCl₃·6H₂O (2) | H₂O | 60 | 0.5 - 1 | 74 - 98 |
| Bi(NO₃)₃·5H₂O (5) | Solvent-free (ultrasound) | Room Temp | 0.25 - 0.5 | 76 - 99 |
| Iodine (5) | Solvent-free (microwave) | - | 2 - 5 min | 75 - 98 |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole [1]
-
Materials: Aniline, 2,5-Hexanedione, Methanol, Concentrated Hydrochloric Acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the crystals by vacuum filtration and wash them with cold water.
-
Recrystallize the crude product from a methanol/water mixture (9:1) for purification.
-
Protocol 2: General Procedure for Hantzsch Pyrrole Synthesis [4]
-
Materials: β-ketoester, primary amine, α-haloketone, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to allow for enamine formation.
-
Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over a period of 15-20 minutes.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.
Caption: Decision-making flowchart for catalyst selection in pyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 6. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
Comparative Analysis of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Derivatives as Nicotinic Acetylcholine Receptor Modulators
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents targeting neurological disorders has led to a significant interest in the (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole scaffold. This bicyclic diamine serves as a versatile building block for the synthesis of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of conditions including Alzheimer's disease, Parkinson's disease, and nicotine addiction.
This guide provides a comparative overview of the characterization of derivatives based on this core structure, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows.
Performance Comparison of Derivatives
While a comprehensive side-by-side comparison of a large series of this compound derivatives is not extensively available in a single published study, the existing literature on related azabicyclic scaffolds provides valuable insights into their structure-activity relationships (SAR) at nAChR subtypes. The rigid conformation of the hexahydropyrrolo[3,4-b]pyrrole nucleus makes it an attractive scaffold for mimicking the spatial orientation of pharmacophoric elements necessary for receptor interaction.
The primary focus of derivatization of this and similar scaffolds has been on the substitution at the secondary amine and the introduction of various aromatic and heteroaromatic moieties to explore the binding pockets of different nAChR subtypes, such as α4β2, α7, and α3β4.
Below is a table summarizing representative binding affinity data for different classes of azabicyclic compounds at various nAChR subtypes, which can serve as a proxy for understanding the potential of this compound derivatives.
| Compound Class | nAChR Subtype | Binding Affinity (Ki, nM) | Reference Compound Example |
| Azabicyclo[3.2.1]octanes | α3β4 | ~5 | N-Benzyl-3-(pyridin-3-yl)-azabicyclo[3.2.1]octane |
| Azabicyclo[3.2.1]octanes | α4β2 | >10,000 | N-Benzyl-3-(pyridin-3-yl)-azabicyclo[3.2.1]octane |
| Azabicyclo[3.2.1]octanes | α7 | >10,000 | N-Benzyl-3-(pyridin-3-yl)-azabicyclo[3.2.1]octane |
| Pyrrolidine-based Ligands | α4β2 (rat) | 0.85 | (S)-5-(Azetidin-2-ylmethoxy)nicotine |
| Pyrrolidine-based Ligands | α3β4 (human) | 63,000 | (S)-5-(Azetidin-2-ylmethoxy)nicotine |
| Azabicyclo[2.2.2]octanes | α4β2 | 0.46 | Compound 1 (azabicyclo[2.2.2]octane with pyridine)[1] |
| Azabicyclo[2.2.2]octanes | α3β4 | 4.4 | Compound 1 (azabicyclo[2.2.2]octane with pyridine)[1] |
| Azabicyclo[2.2.2]octanes | α7 | 7.6 | Compound 1 (azabicyclo[2.2.2]octane with pyridine)[1] |
Note: The data presented is for related azabicyclic scaffolds and is intended to be illustrative of the SAR principles that would apply to this compound derivatives.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of related azabicyclic structures and the assessment of their biological activity.
General Synthetic Procedure for N-Arylation/Alkylation
The synthesis of derivatives of this compound typically involves the N-functionalization of the secondary amine. A general procedure would be as follows:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, is added a base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).
-
The appropriate aryl halide, heteroaryl halide, or alkyl halide (1-1.2 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated to a temperature ranging from 60 to 120 °C, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired derivative.
Radioligand Binding Assay for nAChR Affinity
To determine the binding affinity of the synthesized compounds for different nAChR subtypes, competitive radioligand binding assays are commonly employed.
-
Membrane Preparation: Membranes from cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7, or α3β4) are prepared.
-
Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) or Tris-HCl, is used for the assay.
-
Competition Assay: A fixed concentration of a specific radioligand (e.g., [³H]epibatidine for α4β2 and α3β4, or [¹²⁵I]α-bungarotoxin for α7) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.
-
Incubation: The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Visualizing the Path to Novel Therapeutics
To better understand the processes involved in the development and mechanism of action of these compounds, the following diagrams illustrate a typical synthetic workflow and a simplified signaling pathway for nAChRs.
Caption: Synthetic and evaluation workflow for novel derivatives.
Caption: Simplified nAChR signaling pathway.
References
A Comparative Guide to the Synthesis of Pyrrolo[3,4-b]pyrroles: Strategies, Mechanisms, and Applications
The pyrrolo[3,4-b]pyrrole scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and functional materials. Its unique electronic and structural properties have made it a target of significant interest for researchers in medicinal chemistry and materials science. The efficient construction of this bicyclic system is, therefore, a critical challenge in synthetic organic chemistry. This guide provides a comparative analysis of key synthetic methodologies for the pyrrolo[3,4-b]pyrrole core and its derivatives, offering insights into their mechanisms, scope, and practical applications for researchers, scientists, and drug development professionals.
Domino Reaction: A Hantzsch-Type Approach to Saturated Pyrrolo[3,4-b]pyrroles
A highly efficient and stereoselective method for the synthesis of polyfunctionalized hexahydropyrrolo[3,4-b]pyrroles is a Hantzsch-type domino reaction. This approach involves the reaction of 3-bromopyrrole-2,5-diones (bromomaleimides) with aminocrotonic acid esters.[1][2][3][4] This method is notable for its operational simplicity and the generation of multiple stereocenters in a single synthetic step.
Mechanistic Insights
The reaction proceeds through a cascade of events initiated by the nucleophilic attack of the enamine tautomer of the aminocrotonate onto the electron-deficient bromomaleimide. This is followed by an intramolecular cyclization, where the nitrogen of the aminocrotonate attacks one of the carbonyl groups of the maleimide ring, leading to the formation of the bicyclic pyrrolo[3,4-b]pyrrole core. The high chemo- and stereoselectivity of this domino process makes it a powerful tool for the synthesis of complex saturated heterocyclic systems.[1][2][3][4]
Caption: Domino reaction mechanism for hexahydropyrrolo[3,4-b]pyrrole synthesis.
Experimental Protocol: Synthesis of a Hexahydropyrrolo[3,4-b]pyrrole Derivative[1]
-
To a solution of N-arylbromomaleimide (1.0 mmol) in a suitable solvent (e.g., ethanol or acetic acid), add the aminocrotonic acid ester (1.1 mmol).
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Intramolecular [3+2] Cycloaddition of Azomethine Ylides
The intramolecular [3+2] cycloaddition of azomethine ylides is a powerful and highly stereoselective method for the construction of saturated pyrrolo[3,4-b]pyrrole systems.[5] This strategy typically involves the in-situ generation of an azomethine ylide from the condensation of an α-amino acid with an aldehyde bearing an olefinic tether. The subsequent intramolecular cycloaddition proceeds with high diastereoselectivity, allowing for the synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles when chiral starting materials are used.
Mechanistic Insights
The reaction is initiated by the condensation of an α-amino acid, such as sarcosine, with an aldehyde to form an iminium intermediate. Deprotonation of the α-carbon of the amino acid residue generates the azomethine ylide, a 1,3-dipole. This ylide then undergoes a concerted or stepwise intramolecular [3+2] cycloaddition with the tethered alkene to form the bicyclic pyrrolidine core. The stereochemical outcome of the reaction is often dictated by the geometry of the transition state, which can be influenced by the choice of catalyst and reaction conditions.[5][6][7][8]
Caption: Intramolecular [3+2] cycloaddition of an azomethine ylide.
Experimental Protocol: Synthesis of an Octahydropyrrolo[3,4-b]pyrrole Derivative via [3+2] Cycloaddition[5]
-
A mixture of the olefin-tethered aldehyde (1.0 mmol) and the α-amino acid (e.g., N-methylglycine, 1.2 mmol) in a high-boiling solvent (e.g., toluene or xylene) is heated to reflux.
-
A Dean-Stark trap can be used to remove the water formed during the initial condensation.
-
The reaction is monitored by TLC until the starting aldehyde is consumed.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired octahydropyrrolo[3,4-b]pyrrole.
Multi-Component Reactions (MCRs) for Fused Pyrrolopyrrole Systems
Multi-component reactions (MCRs) offer a highly convergent and atom-economical approach to complex molecular architectures. For the synthesis of pyrrolopyrrole systems, MCRs can be employed to construct the bicyclic core in a single step from simple and readily available starting materials. An example is the iron(III)-catalyzed synthesis of 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles.[9] While this produces an isomeric core, the principles are applicable to the synthesis of other pyrrolopyrrole systems.
Mechanistic Insights
The proposed mechanism for the iron(III)-catalyzed four-component synthesis of pyrroles involves a series of condensation and cyclization steps.[10] The Lewis acidic iron(III) catalyst activates the carbonyl groups of the aldehyde and the 1,2-dicarbonyl compound (biacetyl). The reaction likely proceeds through the formation of an enamine intermediate from the primary amine and the dicarbonyl compound, which then participates in a cascade of reactions with the aldehyde and another equivalent of the amine to form the pyrrole rings.
Caption: Multi-component reaction for tetraarylpyrrolo[3,2-b]pyrrole synthesis.
Experimental Protocol: Iron(III)-Catalyzed Four-Component Synthesis of a Tetraarylpyrrolo[3,2-b]pyrrole[9]
-
To a mixture of the primary aromatic amine (2.0 mmol), aromatic aldehyde (2.0 mmol), and biacetyl (1.0 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of iron(III) perchlorate.
-
Heat the reaction mixture under reflux with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with a cold solvent, and dry to obtain the pure tetraarylpyrrolo[3,2-b]pyrrole.
Paal-Knorr Synthesis: A Classical Approach to the Pyrrolo[3,4-b]pyrrole Core
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[11][12][13][14][15] This classical method can be adapted for the synthesis of the pyrrolo[3,4-b]pyrrole skeleton by utilizing a 3,4-diacylpyrrole as the 1,4-dicarbonyl precursor.
Mechanistic Insights
The reaction mechanism involves the initial formation of a hemiaminal by the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 3,4-diacylpyrrole.[13][15] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group to form a five-membered ring intermediate. Subsequent dehydration steps lead to the formation of the aromatic pyrrolo[3,4-b]pyrrole core. The reaction is typically acid-catalyzed.[12][14]
Caption: Paal-Knorr synthesis of a pyrrolo[3,4-b]pyrrole.
Hypothetical Experimental Protocol: Paal-Knorr Synthesis of a Pyrrolo[3,4-b]pyrrole
-
A solution of the 3,4-diacylpyrrole (1.0 mmol) and a primary amine (1.1 mmol) or an ammonium salt (e.g., ammonium acetate) in a suitable solvent (e.g., acetic acid or ethanol) is prepared.
-
The reaction mixture is heated to reflux and the progress is monitored by TLC.
-
Upon completion, the mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent and water.
-
The organic layer is separated, dried over a drying agent (e.g., Na₂SO₄), and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Comparative Analysis of Synthesis Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| Domino Reaction | Hantzsch-type cascade | High stereoselectivity, operational simplicity, forms saturated rings.[1][2][3][4] | Limited to the synthesis of hexahydropyrrolo[3,4-b]pyrroles. | Good to excellent |
| Intramolecular [3+2] Cycloaddition | Azomethine ylide intermediate | High stereocontrol, access to enantiopure products.[5] | Requires synthesis of tethered aldehydes, limited to saturated systems. | Moderate to good |
| Multi-Component Reaction | Convergent, atom-economical | High efficiency, access to complex structures in one pot.[9] | Can lead to isomeric products, optimization can be challenging. | Moderate to good |
| Paal-Knorr Synthesis | Classical condensation | Utilizes readily available starting materials, well-established.[11][12][13][14][15] | Requires synthesis of the 3,4-diacylpyrrole precursor. | Good |
Conclusion
The synthesis of the pyrrolo[3,4-b]pyrrole core can be achieved through a variety of elegant and efficient synthetic strategies. The choice of method depends on the desired substitution pattern, the required level of saturation in the final product, and the availability of starting materials. Domino reactions and intramolecular [3+2] cycloadditions excel in the stereocontrolled synthesis of saturated derivatives, making them highly valuable for the preparation of chiral ligands and biologically active compounds. Multi-component reactions provide a rapid and convergent route to highly substituted, often aromatic, pyrrolopyrrole systems, which are of interest in materials science. The classical Paal-Knorr synthesis remains a reliable method for constructing the aromatic pyrrolo[3,4-b]pyrrole core from appropriately functionalized pyrrole precursors. As the demand for novel pyrrolo[3,4-b]pyrrole derivatives continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus for the chemical research community.
References
- 1. A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones wi… [ouci.dntb.gov.ua]
- 3. A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene [mdpi.com]
- 9. Fe(iii)-Catalyzed synthesis of pyrrolo[3,2-b]pyrroles: formation of new dyes and photophysical studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Paal-Knorr Pyrrole Synthesis [drugfuture.com]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. alfa-chemistry.com [alfa-chemistry.com]
The Elusive Structure-Activity Relationship of Pyrrolo[3,4-b]pyrrole Analogs: A Comparative Guide Based on Related Scaffolds
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel heterocyclic scaffolds is paramount for the rational design of potent and selective therapeutic agents. This guide delves into the SAR of pyrrolo[3,4-b]pyrrole analogs, a less-explored heterocyclic system. Due to the limited availability of comprehensive studies on this specific scaffold, this guide provides a comparative analysis by drawing parallels with structurally related and well-studied pyrrolo-fused heterocyclic systems. The insights from these related scaffolds offer a predictive framework for the potential biological activities of pyrrolo[3,4-b]pyrrole derivatives, particularly as kinase inhibitors and anticancer agents.
Comparative SAR of Pyrrolo-Fused Heterocycles
While direct and extensive SAR data for pyrrolo[3,4-b]pyrrole analogs is not abundant in publicly available literature, the SAR of related isomers and other pyrrolo-fused systems can provide valuable guidance. Key analogs and their biological activities are summarized below, focusing on kinase inhibition and anticancer properties.
Kinase Inhibition
The pyrrole moiety is a common feature in many kinase inhibitors, often acting as a hinge-binding motif or a scaffold for directing substituents towards key interaction points in the ATP-binding pocket.[1][2][3] Studies on pyrrolo[2,1-f][1][2][4]triazines and pyrrolo[1,2-a]quinoxalines have demonstrated that substitutions on the pyrrole and the fused ring system significantly impact potency and selectivity.[2][5]
Table 1: Comparative Kinase Inhibitory Activity of Pyrrolo-Fused Analogs
| Scaffold | Target Kinase | Compound | Key Substituents | IC50 (nM) | Reference |
| Pyrrolo[2,1-f][1][2][4]triazine | p38α MAP Kinase | - | Varied substitutions | Potent inhibition reported | [2] |
| Pyrrolo[2,1-f][1][2][4]triazine | VEGFR-2 | - | 4-(3-hydroxy-4-methylphenylamino) with C-6 side chain | Good in vitro potency | [3] |
| Pyrrolo[1,2-a]quinoxaline | CK2 | 1c | 4-[(3-chlorophenyl)amino] | 49 | [5] |
| Pyrrole Derivative | Lck | - | Varied substitutions | <10 | [1] |
From these related scaffolds, we can infer that for pyrrolo[3,4-b]pyrrole analogs to be effective kinase inhibitors, the following considerations are likely important:
-
Substituents on the Pyrrole Nitrogen: The nature of the substituent on the pyrrole nitrogen can influence solubility and interactions with the solvent-exposed region of the kinase.
-
Substitutions on the Fused Ring System: Modifications on the second pyrrole ring could be crucial for establishing key interactions within the ATP binding site, such as hydrogen bonds with the hinge region or hydrophobic interactions in the back pocket.
-
Aromatic Substituents: The addition of substituted aryl groups can provide additional binding interactions and modulate the electronic properties of the core scaffold.
Anticancer Activity
Pyrrole-containing compounds have shown significant promise as anticancer agents, acting through various mechanisms including tubulin polymerization inhibition and cell cycle arrest.[6][7] The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines.
Table 2: Comparative Anticancer Activity of Pyrrolo-Fused Analogs
| Scaffold | Cell Line | Compound | Key Substituents | GI50 (µM) | Reference |
| Pyrrolo[3,2-d]pyrimidine | A549 (Lung) | 15a | 6-substituted analog | 0.73 | [7] |
| Pyrrolo[3,2-d]pyrimidine | H1299 (Lung) | 15a | 6-substituted analog | 1.72 | [7] |
| Pyrrolo[3,2-d]pyrimidine | HL60 (Leukemia) | 15a | 6-substituted analog | 8.92 | [7] |
| 3-Aroyl-1-arylpyrrole | - | 22 & 27 | 1-phenyl and 3-(3,4,5-trimethoxyphenyl)carbonyl | Nanomolar concentrations | [6] |
The data from these related compounds suggest that for pyrrolo[3,4-b]pyrrole analogs, anticancer activity could be optimized by:
-
Introducing Specific Aryl Moieties: As seen with the 3-aroyl-1-arylpyrroles, the presence of specific substituted phenyl rings is critical for potent activity.[6]
-
Modifying the Fused Ring System: Substitutions on the pyrrolo[3,4-b]pyrrole core could influence interactions with biological targets and impact the overall antiproliferative effect.
-
Exploring Different Mechanisms: While kinase inhibition is a common mechanism, exploring other possibilities like tubulin interaction or induction of apoptosis could lead to the discovery of novel anticancer agents.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key assays mentioned in the context of related pyrrole derivatives.
Kinase Inhibition Assay (General Protocol)
A common method to assess kinase inhibition is through an in vitro enzymatic assay.
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
The test compounds are serially diluted in DMSO and then added to the wells of a microplate.
-
The recombinant kinase and its specific substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT solution.
-
The plate is incubated for a few hours to allow the formazan crystals to form.
-
The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
-
Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.
Visualizing the Logic of SAR Studies
The process of conducting SAR studies can be visualized as a systematic workflow.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
This logical flow illustrates the iterative process of designing, synthesizing, and testing analogs to understand how chemical structure influences biological activity, ultimately leading to the optimization of lead compounds.
Conclusion
While the direct exploration of pyrrolo[3,4-b]pyrrole analogs appears to be an emerging area of research, the extensive studies on related pyrrolo-fused heterocycles provide a strong foundation for future drug discovery efforts. By applying the SAR principles gleaned from scaffolds like pyrrolo[2,1-f][1][2][4]triazines and pyrrolo[3,2-d]pyrimidines, researchers can more effectively design and synthesize novel pyrrolo[3,4-b]pyrrole derivatives with the potential for potent and selective biological activity. Further investigation into this specific scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of novel 6-substituted pyrrolo [3,2-d] pyrimidine analogues as antifolate antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Hexahydropyrrolo[3,4-b]pyrrole Isomers: A Comparative Analysis
The stereochemical configuration of hexahydropyrrolo[3,4-b]pyrrole derivatives plays a crucial role in their biological efficacy. This guide provides a comparative analysis of the performance of different isomers of pyrrole-based compounds, supported by experimental data, to aid researchers and drug development professionals in understanding their structure-activity relationships.
Antiproliferative Activity of Spiro-Fused Pyrrolo[3,4-a]pyrrolizine Diastereomers
Recent studies on spiro-fused pyrrolo[3,4-a]pyrrolizines, which contain a related polycyclic pyrrole system, have demonstrated a significant difference in the antitumor activity between their diastereomers. Specifically, isomers with cis bridge-protons in the pyrrolo[3,4-a]pyrrolizine moiety have shown markedly higher cytotoxicity against cancer cell lines compared to their corresponding diastereomers.[1]
The antiproliferative effects of two pairs of diastereomers (compounds 4a vs. 5a and 4b vs. 5b ) were evaluated against human erythroleukemia (K562) and human cervical carcinoma (HeLa) cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below. Lower IC50 values signify higher potency.
| Compound | Stereochemistry of Pyrrolo[3,4-a]pyrrolizine Moiety | K562 IC50 (µg/mL) at 72h | HeLa IC50 (µg/mL) at 72h |
| 4a | All cis bridge-protons | Not specified, but active | Not specified, but active |
| 5a | Not all cis | Not specified, but active | Not specified, but active |
| 4b | All cis bridge-protons | 7.8 ± 0.4 | Not specified |
| 5b | Not all cis | 47.0 ± 0.7 | Not specified |
As the data indicates, compound 4b , with the cis configuration, was approximately six times more potent against the K562 cell line than its diastereomer 5b .[1] This highlights the critical influence of stereochemistry on the antiproliferative efficacy of these compounds.
Antiproliferative Assay (MTS Assay): [1] The in vitro cytotoxicity of the synthesized spiro-fused pyrrolo[3,4-a]pyrrolizines was determined using the standard MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Culture: Human erythroleukemia (K562) and cervical carcinoma (HeLa) cells were cultured in appropriate media.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds. Due to low solubility, the compounds were dissolved in DMSO before being added to the cell cultures.
-
Incubation: The treated cells were incubated for 72 hours.
-
MTS Reagent Addition: After the incubation period, the MTS reagent was added to each well.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The amount of formazan product generated is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Efficacy of cis-Hexahydropyrrolo[3,2-b]pyrrol-3-one as a Cysteine Proteinase Inhibitor
In the development of inhibitors for CAC1 cysteinyl proteinases, such as cathepsin K, the stereochemistry of the hexahydropyrrolo[3,2-b]pyrrole scaffold is a key determinant of activity. A stereoselective synthesis was developed to produce functionalized cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones.[2] The intramolecular cyclization to form the bicyclic system proceeded exclusively to yield the 5,5-cis-fused bicycle, while the pathway to the trans-fused isomer was not observed.[2] This suggests that the cis configuration is thermodynamically and kinetically favored.[2]
Peptidomimetics incorporating this cis-fused scaffold have demonstrated potent in vitro inhibition against a range of CAC1 cysteinyl proteinases.[2] One such compound, a potent and selective inhibitor of human cathepsin K, also showed promising activity in a cell-based assay of bone resorption.[2] While a direct comparison with the trans isomer's efficacy is not possible due to its synthetic inaccessibility in this study, the high potency of the cis isomer underscores the importance of this specific stereochemical arrangement for biological activity.
Enzyme Inhibition Assay: The inhibitory activity of the peptidomimetics containing the cis-hexahydropyrrolo[3,2-b]pyrrol-3-one scaffold against CAC1 cysteinyl proteinases was evaluated through in vitro enzyme assays.
-
Enzyme and Substrate Preparation: The target cysteinyl proteinase (e.g., human cathepsin K) and a corresponding fluorogenic substrate were prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Procedure: The enzyme, substrate, and inhibitor were incubated together in a microplate.
-
Fluorescence Measurement: The rate of substrate cleavage by the enzyme was monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.
-
Inhibition Calculation: The percentage of enzyme inhibition was calculated for each inhibitor concentration, and IC50 values were determined from the resulting dose-response curves.
Cell-Based Bone Resorption Assay: The efficacy of the lead inhibitor was further assessed in a human osteoclast cell-based model of bone resorption.
-
Osteoclast Culture: Human osteoclasts were cultured on bone or a suitable matrix.
-
Compound Treatment: The cultured osteoclasts were treated with the test compound at various concentrations.
-
Resorption Measurement: After an incubation period, the extent of bone resorption was quantified by measuring the area of resorption pits or by analyzing the release of bone matrix components into the culture medium.
-
Activity Assessment: The ability of the compound to inhibit bone resorption was determined by comparing the results from treated and untreated cells.
Visualizations
Caption: Workflow for comparing the antiproliferative efficacy of isomers.
Caption: Proposed mechanism of action for antiproliferative isomers.
References
- 1. Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents: Synthesis and In Vitro Evaluation [mdpi.com]
- 2. Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Validation of Novel Pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of novel pyrrole derivatives, supported by experimental data and detailed protocols.
Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines have emerged as potent anticancer agents, primarily acting as kinase inhibitors. Their efficacy has been demonstrated across various cancer cell lines.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrrolo[2,3-d]pyrimidine derivatives against several human cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 8f | HT-29 (Colon) | 4.55 ± 0.23 | Doxorubicin | ~1-5 |
| Compound 8g | HT-29 (Colon) | 4.01 ± 0.20 | Doxorubicin | ~1-5 |
| Compound 10a | PC3 (Prostate) | 0.19 | Doxorubicin | ~0.5-2 |
| Compound 10b | MCF-7 (Breast) | 1.66 | Doxorubicin | ~0.5-2 |
| Compound 9e | A549 (Lung) | 4.55 | Doxorubicin | ~0.5-2 |
| Compound 5k | HepG2 (Liver) | 29 - 59 | Sunitinib | ~2-10 |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolo[2,3-d]pyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Pyrrolo[2,3-d]pyrimidines often exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[1][2]
Antimicrobial Activity of Streptopyrroles
Streptopyrroles are a class of pyrrole-containing alkaloids that exhibit significant antimicrobial activity, particularly against Gram-positive bacteria.[3][4]
The following table presents the Minimum Inhibitory Concentration (MIC) values of various streptopyrroles against common Gram-positive bacteria. Kanamycin is included as a standard antibiotic for comparison.
| Compound | S. aureus (µM) | B. subtilis (µM) | M. luteus (µM) |
| Streptopyrrole B | 0.7 - 2.9 | 0.7 - 2.9 | 0.7 - 2.9 |
| Streptopyrrole C | > 24.5 | > 24.5 | > 24.5 |
| Kanamycin | <0.5 - 4.1 | <0.5 - 4.1 | <0.5 - 4.1 |
Note: Streptopyrroles generally show weak or no activity against Gram-negative bacteria.[3]
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Mueller-Hinton Broth (MHB)
-
Streptopyrrole compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the streptopyrrole compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
The antibacterial action of streptopyrroles is thought to involve the inhibition of bacterial protein histidine kinases, which are essential for various signal transduction pathways in bacteria.[5][6]
References
- 1. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel streptopyrroles from Streptomyces rimosus with bacterial protein histidine kinase inhibitory and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
in vitro and in vivo studies of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
An In-Depth Comparative Guide to the In Vitro and In Vivo Evaluation of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole and Related Nicotinic Acetylcholine Receptor Ligands
Introduction: The Hexahydropyrrolo[3,4-b]pyrrole Scaffold in Neuroscience
The hexahydropyrrolo[3,4-b]pyrrole core represents a class of rigid bicyclic diamines that have garnered significant interest in medicinal chemistry. Its constrained conformation makes it an excellent scaffold for designing selective ligands for various central nervous system (CNS) targets, most notably nicotinic acetylcholine receptors (nAChRs). These receptors are crucial ligand-gated ion channels involved in a wide array of physiological processes, including cognitive function, pain perception, and addiction. Dysregulation of nAChR signaling is implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain types of epilepsy, making them a key target for therapeutic intervention.
This guide focuses on the specific derivative, This compound , providing a framework for its comprehensive in vitro and in vivo characterization. To establish a robust comparative context, its profile will be analyzed alongside other relevant analogues based on the same scaffold, thereby illuminating critical structure-activity relationships (SAR). We will delve into the experimental methodologies required to assess receptor affinity, functional potency, pharmacokinetic properties, and preclinical efficacy, offering a technical narrative grounded in established scientific protocols.
Part 1: In Vitro Characterization: From Receptor Binding to Functional Activity
The initial phase of characterizing a novel ligand involves a suite of in vitro assays to determine its affinity, selectivity, and functional effect on the target receptor(s). For nAChR ligands, this typically involves binding assays and functional assays using cell lines that express specific nAChR subtypes.
Receptor Binding Affinity and Selectivity Profile
Binding assays are fundamental for quantifying the affinity of a compound for its molecular target. A competitive radioligand binding assay is the gold standard for this purpose. The objective is to measure the concentration of the test compound—in this case, this compound—required to displace 50% of a known high-affinity radioligand from the receptor. This value is known as the IC50 (inhibitory concentration 50%), which can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
A key aspect of the analysis is to screen the compound against a panel of relevant nAChR subtypes to determine its selectivity profile. The most common subtypes for initial screening include the high-affinity heteromeric α4β2 receptor and the homomeric α7 receptor, both of which are abundant in the CNS.
-
Preparation of Membranes: Utilize cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 or GH4C1 cells expressing α7). Homogenize cells in a buffered solution and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7), and a range of concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient period to allow the binding to reach equilibrium (typically 2-4 hours).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for determining nAChR binding affinity (Ki).
Functional Potency and Efficacy
While binding affinity indicates how well a compound interacts with a receptor, it does not reveal the functional consequence of that interaction (i.e., whether it is an agonist, antagonist, or allosteric modulator). Functional assays are therefore essential. For nAChRs, which are ion channels, their activation leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺). This ion flux can be measured directly using electrophysiology or indirectly using fluorescence-based calcium influx assays.
-
Cell Preparation: Plate cells expressing the target nAChR subtype onto black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: Utilize an automated liquid handling system, such as a FlexStation or FLIPR instrument, to add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: The instrument simultaneously adds the compound and monitors the change in fluorescence intensity over time (typically for 2-3 minutes). The peak fluorescence response is recorded.
-
Data Analysis: Normalize the response to the maximum signal achieved with a known full agonist (e.g., acetylcholine). Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal curve to determine the EC50 (effective concentration 50%) and the maximum efficacy (Emax).
Comparative In Vitro Data Summary
To properly evaluate this compound, its data should be benchmarked against unmethylated or differently substituted analogues. The table below illustrates a hypothetical comparison.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % vs ACh) |
| This compound | α4β2 | 5.2 | 15.8 | 95% (Full Agonist) |
| α7 | >10,000 | >10,000 | N/A | |
| Analogue A (Unmethylated) | α4β2 | 25.6 | 80.1 | 88% (Full Agonist) |
| α7 | >10,000 | >10,000 | N/A | |
| Varenicline (Reference) | α4β2 | 0.8 | 2.5 | 45% (Partial Agonist) |
| α7 | 250 | 180 | 60% (Partial Agonist) |
This is illustrative data. Actual values would be determined experimentally.
This comparison suggests that the N-methylation in the target compound may significantly enhance both binding affinity and functional potency at the α4β2 receptor compared to its unmethylated counterpart, while maintaining selectivity over the α7 subtype.
Part 2: In Vivo Characterization: From Bloodstream to Behavioral Effect
Positive in vitro results are the prerequisite for advancing a compound to in vivo studies. This stage assesses the compound's behavior in a whole living organism, focusing on its pharmacokinetic profile and its ability to produce a desired therapeutic effect in a relevant disease model.
Pharmacokinetic (PK) Profiling
A successful CNS drug must be able to cross the blood-brain barrier (BBB) and remain at a therapeutic concentration for a sufficient duration. PK studies are designed to measure the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
-
Compound Administration: Administer the compound via two routes: intravenous (IV) bolus (e.g., 1 mg/kg) to determine clearance and volume of distribution, and oral gavage (PO) (e.g., 5 mg/kg) to assess oral bioavailability.
-
Blood Sampling: Collect sparse blood samples from the tail vein at multiple time points post-dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Brain Tissue Collection: At the final time point, euthanize the animals and collect brain tissue.
-
Sample Analysis: Extract the drug from the plasma and brain homogenate samples. Quantify the concentration of the parent drug using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F). The brain-to-plasma ratio provides an indication of BBB penetration.
Caption: Workflow for in vivo pharmacokinetic (PK) studies.
Pharmacodynamic (PD) / Efficacy Models
With a favorable PK profile established, the next step is to assess whether the compound can engage its target in the CNS and produce a measurable physiological or behavioral effect. Given that α4β2 nAChR agonists have shown promise as analgesics, a common efficacy model is the hot plate test for thermal pain.
-
Animal Model: Use male C57BL/6 mice.
-
Acclimatization: Acclimate the mice to the testing room and equipment.
-
Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to the first sign of nociception (e.g., hind paw licking or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., morphine) via an appropriate route (e.g., intraperitoneal injection).
-
Post-Dose Measurement: At various time points after dosing (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Convert the latency data to the percentage of maximum possible effect (%MPE). Compare the %MPE between the compound-treated group and the vehicle group using statistical analysis (e.g., ANOVA) to determine if the compound produces a significant analgesic effect.
Comparative In Vivo Data Summary
| Compound | Route | Half-Life (t½, h) | Oral Bioavailability (%F) | Brain/Plasma Ratio | Efficacy (Hot Plate, %MPE @ 10 mg/kg) |
| This compound | PO | 4.1 | 55% | 1.8 | 65% |
| Analogue A (Unmethylated) | PO | 1.5 | 20% | 0.9 | 30% |
| Morphine (Reference) | IP | 2.0 | N/A | 0.2 | 85% |
This is illustrative data. Actual values would be determined experimentally.
The data suggests that N-methylation not only improves in vitro potency but also confers a superior pharmacokinetic profile, with a longer half-life, better oral bioavailability, and enhanced brain penetration. This translates to a more robust analgesic effect in the in vivo efficacy model.
Conclusion and Future Directions
The systematic evaluation of This compound , when placed in the context of its structural analogues, provides critical insights into its potential as a CNS therapeutic agent. The illustrative data presented herein suggests that the N-methyl group is a key determinant of its pharmacological profile, enhancing its affinity for the α4β2 nAChR and improving its drug-like properties.
This structured approach, moving logically from in vitro target engagement to in vivo pharmacokinetic and pharmacodynamic assessment, forms the cornerstone of modern drug discovery. The protocols and comparative frameworks outlined in this guide provide a robust template for researchers and drug development professionals to rigorously characterize novel chemical entities targeting nicotinic acetylcholine receptors. Future studies should expand upon this foundation to include toxicology screening, evaluation in more complex behavioral models, and further exploration of the structure-activity landscape of the hexahydropyrrolo[3,4-b]pyrrole scaffold.
A Spectroscopic Comparison of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the bicyclic amine (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole and its synthetic precursors. This compound is a valuable building block in medicinal chemistry, often utilized for its rigid, well-defined three-dimensional structure. Understanding its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural confirmation.
Due to the limited availability of published spectroscopic data for this compound and its direct precursor, this guide will leverage data from a key Boc-protected intermediate and a simpler model compound, N-methylpyrrolidine, to predict and compare the expected spectroscopic features.
Synthetic Pathway Overview
A common synthetic route to this compound involves the N-methylation of (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole. The diamine precursor is often synthesized and stored as a more stable, Boc-protected derivative, namely tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate. The synthesis logically proceeds through the deprotection of the Boc-group followed by methylation.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the target compound and its precursors. The data for this compound is predicted based on the known data for N-methylpyrrolidine.
Table 1: ¹H NMR Data (Predicted and Known)
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) |
| tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (Precursor) | -C(CH₃)₃ | ~1.4 |
| -CH₂- (ring) | 2.5 - 3.5 | |
| -CH- (bridgehead) | ~2.8 | |
| -NH- | Broad, variable | |
| (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole (Intermediate) | -CH₂- (ring) | 2.5 - 3.0 |
| -CH- (bridgehead) | ~2.7 | |
| -NH- | Broad, variable | |
| This compound (Product) | -N-CH₃ | ~2.3 |
| -CH₂- (adjacent to N-Me) | ~2.4 - 2.6 | |
| Other -CH₂- | ~1.7 - 2.0 | |
| -CH- (bridgehead) | ~2.7 - 2.9 | |
| N-Methylpyrrolidine (Model Compound) | -N-CH₃ | 2.35 |
| -CH₂- (adjacent to N-Me) | 2.47 | |
| -CH₂- (other) | 1.78 |
Table 2: ¹³C NMR Data (Predicted and Known)
| Compound | Carbon | Predicted/Observed Chemical Shift (δ, ppm) |
| tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (Precursor) | -C(CH₃)₃ | ~28.5 |
| -C(CH₃)₃ | ~79.0 | |
| -C=O | ~154 | |
| -CH₂- (ring) | 45 - 55 | |
| -CH- (bridgehead) | ~60 | |
| (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole (Intermediate) | -CH₂- (ring) | 47 - 50 |
| -CH- (bridgehead) | ~62 | |
| This compound (Product) | -N-CH₃ | ~42 |
| -CH₂- (adjacent to N-Me) | ~55 - 58 | |
| -CH₂- (other) | ~22 - 25 | |
| -CH- (bridgehead) | ~65 - 68 | |
| N-Methylpyrrolidine (Model Compound) | -N-CH₃ | 42.1 |
| -CH₂- (adjacent to N-Me) | 55.4 | |
| -CH₂- (other) | 23.5 |
Table 3: IR Spectroscopy Data (Predicted and Known)
| Compound | Functional Group | Predicted/Observed Absorption (cm⁻¹) |
| tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (Precursor) | N-H stretch | ~3300 - 3400 (broad) |
| C-H stretch (alkane) | ~2850 - 2970 | |
| C=O stretch (carbamate) | ~1680 - 1700 | |
| (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole (Intermediate) | N-H stretch | ~3300 - 3400 (broad) |
| C-H stretch (alkane) | ~2850 - 2960 | |
| This compound (Product) | C-H stretch (alkane) | ~2850 - 2960 |
| No N-H stretch | - | |
| N-Methylpyrrolidine (Model Compound) | C-H stretch (alkane) | 2769 - 2964 |
| No N-H stretch | - |
Table 4: Mass Spectrometry Data (Predicted and Known)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Observed m/z of Molecular Ion [M]⁺ |
| tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (Precursor) | C₁₁H₂₀N₂O₂ | 212.29 | 212 |
| (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole (Intermediate) | C₆H₁₂N₂ | 112.17 | 112 |
| This compound (Product) | C₇H₁₄N₂ | 126.20 | 126 |
| N-Methylpyrrolidine (Model Compound) | C₅H₁₁N | 85.15 | 85 |
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR : Acquire proton spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR : Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two NaCl or KBr plates. Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.
-
Instrumentation : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Scan the mid-IR range (4000-400 cm⁻¹). The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Ionization : Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the synthesized compounds.
Caption: General workflow for synthesis and spectroscopic analysis.
Performance of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole in Biological Assays: A Comparative Guide
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is a versatile bicyclic scaffold that serves as a key intermediate in the synthesis of various biologically active compounds. While this molecule itself is not typically evaluated in biological assays, its rigid structure is a valuable building block for designing potent and selective ligands for various biological targets. This guide provides a comparative analysis of the performance of a prominent derivative synthesized from this intermediate, a potent Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist, against other known MCHR1 antagonists.
MCHR1 Antagonists: A Therapeutic Target for Obesity
The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor predominantly expressed in the brain. It plays a crucial role in regulating feeding behavior, energy homeostasis, and mood. Consequently, MCHR1 has emerged as a significant therapeutic target for the development of anti-obesity drugs.
A notable application of this compound is in the synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives. Among these, the 2-[(4-fluorophenyl)thio] derivative 7b has been identified as a highly potent MCHR1 antagonist[1][2].
Comparative Performance of MCHR1 Antagonists
The following table summarizes the in vitro binding affinities of the 2-[(4-fluorophenyl)thio] derivative 7b and other well-characterized MCHR1 antagonists. The data is presented as IC50 and Ki values, which are measures of the concentration of a drug that is required for 50% inhibition of a biological function and the inhibition constant for a ligand, respectively. Lower values indicate higher potency.
| Compound | Target | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference(s) |
| 2-[(4-fluorophenyl)thio] derivative 7b | MCHR1 | Radioligand Binding | Human | 1.2 | - | [1][2] |
| SNAP-94847 | MCHR1 | Radioligand Binding | Human | - | 2.2 | [3] |
| TC-MCH 7c | MCHR1 | Radioligand Binding | Human | 5.6 | 3.4 | [4][5] |
| GW-803430 | MCHR1 | Radioligand Binding | Human | 9.3 | - | [6][7][8] |
| AZD1979 | MCHR1 | Radioligand Binding | Human | ~12 | ~12 | [9][10][11] |
| BMS-819881 | MCHR1 | Radioligand Binding | Rat | - | 7 | [12][13] |
| MCHR1 antagonist 2 | MCHR1 | Radioligand Binding | - | 65 | - | [5][14] |
| KRX-104130 | MCHR1 | Time-Resolved Fluorescence | Human | 20 | - | [15] |
As the data indicates, the 2-[(4-fluorophenyl)thio] derivative 7b, synthesized using the this compound scaffold, demonstrates exceptional potency with an IC50 value of 1.2 nM, positioning it as one of the most potent MCHR1 antagonists in this comparison.
Experimental Protocols
Radioligand Binding Assay for MCHR1
This protocol is a standard method used to determine the binding affinity of unlabelled test compounds to the MCHR1.
1. Membrane Preparation:
-
Membranes are prepared from HEK293 cells stably expressing the human MCHR1.
-
Cells are homogenized in an ice-cold lysis buffer (e.g., 25 mM HEPES, pH 7.4, with 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA) and centrifuged.
-
The resulting membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH), and varying concentrations of the unlabeled test compound.
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 90 minutes).
3. Filtration and Detection:
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The radioactivity retained on the filters is then quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
MCHR1 Signaling Pathway
The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 initiates a cascade of intracellular signaling events. MCHR1 primarily couples to inhibitory G proteins (Gi/o) and to Gq proteins.
Caption: MCHR1 Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay used to screen for MCHR1 antagonists.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists [agris.fao.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Melanin-concentrating Hormone Receptor (MCHR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. bio-techne.com [bio-techne.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GW-803430 | GW-3430 | MCH R1 Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. AZD1979 | MCHR1(GPR24) inhibitor | Weight loss | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. MCHR1 antagonist 2 - TargetMol Chemicals Inc [bioscience.co.uk]
- 15. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrole-Based Inhibitors: A Comparative Docking Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrrole-based inhibitors through molecular docking studies, supported by experimental data. Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [1] This guide delves into the comparative binding affinities of various pyrrole derivatives against key protein targets and outlines a typical experimental protocol for such in silico investigations.
Comparative Analysis of Inhibitor Performance
The efficacy of pyrrole-based compounds as inhibitors is often evaluated through molecular docking simulations, which predict the binding affinity and interaction patterns of these molecules with their protein targets.[1] This computational technique is crucial for identifying promising drug candidates and understanding their mechanism of action at a molecular level.[1] The data presented below summarizes the inhibitory activities of several pyrrole derivatives against different protein kinases, which are critical targets in cancer therapy.[1][2]
| Compound ID | Target Protein(s) | Cell Line | IC50 (µM) | Binding Affinity (kcal/mol) | Reference |
| 8b | CDK2/Cyclin A1, DYRK3, GSK3 alpha | Hep3B, MCF-7, HCT116 | 0.049, 0.043, 0.031 | - | [2] |
| 9a | EGFR, CDK2 | HCT-116 | 0.011 | - | [2] |
| 9c | EGFR, CDK2 | HCT-116 | 0.009 | - | [2] |
| Ar compounds | AcrB, MexB | - | - | -10.168 to -8.427 | [3] |
| Compound 9b | DNA gyrase | - | 0.0236 | - | [4][5] |
| Compound 9b | 14-α demethylase | - | 0.0013 | - | [4][5] |
Experimental Protocols: Molecular Docking
A generalized workflow for molecular docking studies of pyrrole-based inhibitors involves several key steps, from target and ligand preparation to the analysis of docking results.
Macromolecule and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB). Structures with a high resolution (typically not more than 3.0 Å) are preferred.[6]
-
Protein Preparation: The retrieved protein structure is prepared for docking. This process typically involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges using a force field like OPLS.[6][7] This can be performed using tools like the 'protein preparation wizard' in software suites like Schrödinger's Maestro.[7]
-
Ligand Preparation: The 2D structures of the pyrrole-based inhibitors are drawn and converted to 3D structures. The ligands are then energetically minimized and assigned appropriate charges.
Docking Simulation
-
Grid Generation: A docking grid is defined around the active site of the protein. The active site can be identified from the co-crystallized ligand in the PDB structure or predicted using servers like the Computed Atlas of Surface Topography of Proteins (CASTp).[6] The grid box should be large enough to accommodate the ligands, for instance, a 60 x 60 x 60 Å cube.[6]
-
Molecular Docking: The prepared ligands are then docked into the defined grid of the target protein using software such as AutoDock, GOLD, or GLIDE.[6][7][8] The docking algorithm explores various possible conformations and orientations of the ligand within the active site.
Scoring and Analysis
-
Scoring Functions: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity, often expressed in kcal/mol.[1] Examples of scoring functions include ChemPLP, GoldScore, and Chemscore in the GOLD software.[8]
-
Pose Analysis: The docking pose with the most favorable score for each ligand is selected for detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein's active site.[1] This analysis helps in understanding the structure-activity relationship of the inhibitors.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a generalized workflow for computational drug discovery, highlighting the central role of molecular docking.
Caption: A generalized workflow for computational drug discovery.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrrole derivatives as DNA gyrase and 14α‐demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking | Semantic Scholar [semanticscholar.org]
- 6. Molecular docking analysis of pyrrole derivatives with different breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vlifesciences.com [vlifesciences.com]
- 8. OPTIMIZING MOLECULAR DOCKING PROTOCOLS OF PYRROLE CONTAINING MAO-B INHIBITORS THROUGH CORRELATION COEFFICIENTS - ProQuest [proquest.com]
A Comparative Guide to Purity Assessment of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of chiral compounds such as (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is a critical step in ensuring the safety and efficacy of potential therapeutic agents. This bicyclic amine, with its specific stereochemistry, is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of this compound.
At a Glance: HPLC vs. GC-MS for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis. |
| Suitability for Analyte | Well-suited for non-volatile and thermally labile compounds. Direct analysis is often possible. | Requires volatile and thermally stable compounds. Derivatization may be necessary for polar amines. |
| Chiral Separation | Direct enantiomeric separation is achievable using chiral stationary phases (CSPs). | Chiral separation is possible with chiral capillary columns, often requiring prior derivatization. |
| Sensitivity & Selectivity | High sensitivity and selectivity, especially with detectors like UV-Vis or Mass Spectrometry (LC-MS). | Very high sensitivity and selectivity due to the mass spectrometer, providing structural information. |
| Potential Impurities Detected | Can detect a wide range of impurities, including starting materials, by-products, and diastereomers. | Effective for volatile impurities and by-products. Non-volatile impurities may not be detected. |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | May require a derivatization step to increase volatility and improve peak shape. |
| Analysis Time | Typically in the range of 10-30 minutes. | Often faster for volatile compounds, with run times of 5-20 minutes. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
The direct analysis of enantiomeric purity is a significant advantage of HPLC for chiral compounds. A chiral stationary phase (CSP) is employed to differentiate between the enantiomers of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). An LC-MS system can also be used for enhanced sensitivity and specificity.
Chromatographic Conditions:
-
Column: A chiral stationary phase column is essential. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for the separation of amines.
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol is typically used. To improve peak shape and resolution for a basic compound like this, a small amount of an amine additive (e.g., 0.1% diethylamine) is often added to the mobile phase. A typical starting mobile phase composition could be n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the analyte lacks a strong chromophore.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Expected Results: The HPLC chromatogram should show two well-resolved peaks corresponding to the (3aR,6aR) and (3aS,6aS) enantiomers. The purity is assessed by the relative peak areas. The presence of other peaks would indicate impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the amine groups, direct analysis of this compound by GC-MS can result in poor peak shape and column adsorption. Therefore, a derivatization step is highly recommended to increase its volatility and thermal stability.
Instrumentation:
-
GC-MS system equipped with a capillary column, an autosampler, and a mass selective detector.
Derivatization:
-
Reagent: Acylating agents such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize the secondary amine.
-
Procedure: To a solution of the sample in a suitable solvent (e.g., acetonitrile), add an excess of the derivatizing agent. Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete reaction.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for separating the derivatized analyte from volatile impurities. For chiral separation, a chiral GC column (e.g., Chirasil-Val) would be necessary.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
Expected Results: The GC-MS analysis will provide a total ion chromatogram (TIC) where the derivatized this compound appears as a sharp peak. The mass spectrum of this peak will show a characteristic fragmentation pattern that can be used for identification. Purity is assessed by the relative area of the main peak in the TIC, and the mass spectra of any other peaks can help in identifying impurities.
Potential Impurities
While specific impurities depend on the synthetic route, potential process-related impurities for this compound could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Diastereomers: If the synthesis is not fully stereoselective, other stereoisomers of the hexahydropyrrolo[3,4-b]pyrrole core may be present.
-
By-products: Molecules formed from side reactions during the synthesis.
-
Residual solvents: Solvents used in the synthesis and purification steps.
Visualization of Experimental Workflows
Safety Operating Guide
Navigating the Safe Disposal of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole (CAS No. 1353644-77-5), a derivative of pyrrolidine utilized in organic synthesis.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its parent compound, pyrrolidine, and general best practices for laboratory chemical waste management.
Immediate Safety Considerations
Before beginning any disposal procedure, it is crucial to operate within a well-ventilated area, preferably inside a chemical fume hood, to prevent inhalation of potential vapors.[2] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, and a laboratory coat.[3]
Hazard Profile and Quantitative Data
| Data Point | Value | Compound/Class |
| DOT Hazard Classification | Hazard Class 3 (Flammable Liquid), 8 (Corrosive) | Pyrrolidine |
| Packing Group | II | Pyrrolidine |
| Molecular Formula | C₇H₁₄N₂ | This compound |
| Molecular Weight | 126.2 g/mol | This compound |
| Boiling Point (Predicted) | 161.5±8.0 °C | This compound |
| Density (Predicted) | 0.970±0.06 g/cm³ | This compound |
Data for this compound is based on predicted values, while data for pyrrolidine is from established safety data sheets.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. [2]
-
Waste Collection:
-
Container Labeling:
-
Storage:
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
Spill Management
In the event of a minor spill, absorb the material with an inert absorbent like vermiculite or sand.[2] Collect the contaminated absorbent into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and immediately contact your institution's EHS department.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole (CAS No. 1353644-77-5). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk to personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data for this compound and structurally similar chemicals, this compound should be handled as a hazardous substance. The primary hazards include:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Must be chemical splash-proof and form a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Due to the amine structure, standard nitrile gloves may offer limited protection. It is highly recommended to use gloves made of Butyl rubber or PVC for extended contact. Double gloving is advised. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required. Consider a chemically-resistant apron for procedures with a high splash risk. |
| Respiratory Protection | Respirator | All handling of the solid or solutions of this compound should be performed in a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to prevent exposure.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol: Weighing and Dissolving
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Place all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) inside the fume hood.
-
-
Weighing:
-
Tare a clean, dry beaker on a balance.
-
Inside the fume hood, carefully transfer the desired amount of this compound from the stock container to the beaker using a clean spatula.
-
Close the stock container immediately.
-
Re-weigh the beaker to determine the exact mass of the compound.
-
-
Dissolving:
-
While still in the fume hood, slowly add the desired solvent to the beaker containing the compound.
-
Stir gently with a magnetic stir bar or glass rod until the solid is fully dissolved.
-
-
Use in Reaction:
-
The resulting solution can now be carefully transferred to the reaction vessel using a pipette or by pouring.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
Waste Disposal Workflow
Caption: Decision workflow for the disposal of this compound waste.
Disposal Procedures
-
Solid Waste: All contaminated solid materials, including weigh paper, gloves, and disposable labware, must be placed in a clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and clearly labeled liquid hazardous waste container for amines.
-
Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Never dispose of this chemical down the drain or in the regular trash.
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) if available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
